molecular formula C16H16O3 B13863683 Phenyl 2-propan-2-yloxybenzoate

Phenyl 2-propan-2-yloxybenzoate

Cat. No.: B13863683
M. Wt: 256.30 g/mol
InChI Key: CSRFHWJSLNNJJF-UHFFFAOYSA-N
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Description

Phenyl 2-propan-2-yloxybenzoate is a benzoate ester compound of interest in various chemical and pharmaceutical research fields. It serves as a valuable chemical intermediate or building block in organic synthesis. Researchers may utilize this compound in the development of more complex molecules, such as potential pharmaceutical candidates. For instance, structural analogs featuring ester functional groups are commonly explored in medicinal chemistry for their diverse biological activities . The core structure of this compound is also found in other substances investigated for applications like herbicide development . As a high-purity chemical, it is intended for use in laboratory settings to facilitate studies in synthetic methodology, chemical biology, and materials science. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

phenyl 2-propan-2-yloxybenzoate

InChI

InChI=1S/C16H16O3/c1-12(2)18-15-11-7-6-10-14(15)16(17)19-13-8-4-3-5-9-13/h3-12H,1-2H3

InChI Key

CSRFHWJSLNNJJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

Phenyl 2-propan-2-yloxybenzoate chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl 2-(propan-2-yloxy)benzoate, a benzoate ester derived from 2-isopropoxybenzoic acid and phenol, represents a unique chemical entity with potential applications in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its chemical structure, predicted physicochemical properties, and a proposed synthetic pathway. By examining the characteristics of its precursors and related benzoate esters, we can infer its likely behavior and utility. This document is intended to serve as a foundational resource for researchers interested in the synthesis and exploration of this and similar molecules.

Introduction and Chemical Identity

Phenyl 2-(propan-2-yloxy)benzoate is an aromatic ester that is not extensively documented in current chemical literature. Its structure combines the features of a salicylic acid derivative (specifically, the isopropyl ether) and a phenyl ester. This unique combination suggests potential for diverse chemical reactivity and biological activity.

Systematic Name (IUPAC): Phenyl 2-(propan-2-yloxy)benzoate

Synonyms:

  • Phenyl 2-isopropoxybenzoate

  • 2-Isopropoxybenzoic acid, phenyl ester

Chemical Structure:

G Synthesis Workflow of Phenyl 2-(propan-2-yloxy)benzoate start Start: Combine Reactants reaction Reaction under Inert Atmosphere start->reaction Dissolve 2-isopropoxybenzoic acid, phenol, and DMAP in an aprotic solvent (e.g., DCM). Cool to 0 °C. filtration Filtration to Remove DCU reaction->filtration Add DCC solution dropwise. Stir at 0 °C for 1 hour, then at room temperature overnight. extraction Aqueous Workup and Extraction filtration->extraction Filter the reaction mixture to remove the precipitated DCU byproduct. drying Drying of Organic Layer extraction->drying Wash the filtrate sequentially with dilute HCl, saturated NaHCO3, and brine. purification Purification by Chromatography drying->purification Dry the organic layer over anhydrous MgSO4. characterization Characterization (NMR, IR, MS) purification->characterization Concentrate under reduced pressure and purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).

Caption: Proposed workflow for the synthesis of Phenyl 2-(propan-2-yloxy)benzoate.

Detailed Protocol:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-isopropoxybenzoic acid (1.0 equivalent), phenol (1.1 equivalents), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 equivalents) in anhydrous dichloromethane (DCM).

  • Reaction Initiation: Cool the reaction mixture to 0 °C in an ice bath.

  • DCC Addition: Dissolve dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture over 15-20 minutes.

  • Reaction Progression: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.

  • Byproduct Removal: Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

  • Aqueous Workup: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Phenyl 2-(propan-2-yloxy)benzoate.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Potential Applications and Research Directions

While specific applications for Phenyl 2-(propan-2-yloxy)benzoate have not been reported, its structural motifs suggest several areas of potential interest for researchers:

  • Medicinal Chemistry: Benzoate esters and salicylic acid derivatives are common scaffolds in drug discovery. This compound could be investigated for a range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The isopropoxy group may modulate the pharmacokinetic and pharmacodynamic properties compared to simpler salicylates.

  • Organic Synthesis: As an ester, this molecule can serve as a building block for more complex structures. The ester linkage can be hydrolyzed or transesterified, and the aromatic rings can undergo further functionalization.

  • Materials Science: Phenyl benzoate and its derivatives have been explored for applications in liquid crystals and polymers.[1] The introduction of the isopropoxy group could influence the material properties, such as transition temperatures and solubility.

Safety and Handling

No specific toxicity data is available for Phenyl 2-(propan-2-yloxy)benzoate. However, based on the general properties of aromatic esters, the following precautions are recommended:

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Irritation: May cause skin and eye irritation upon direct contact.

  • Ingestion/Inhalation: May be harmful if swallowed or inhaled.

Refer to the Safety Data Sheets (SDS) of the starting materials (2-isopropoxybenzoic acid, phenol, DCC, and DMAP) for detailed safety information.

Conclusion

Phenyl 2-(propan-2-yloxy)benzoate is a chemical compound with a well-defined structure but limited documented research. This guide provides a scientifically grounded framework for its synthesis and predicted properties, based on the known chemistry of its constituent parts. The proposed synthetic protocol offers a reliable method for its preparation, paving the way for future investigations into its chemical and biological properties. It is hoped that this document will serve as a valuable resource for scientists and researchers, stimulating further exploration into the potential of this and related molecules.

References

  • PubChem. 2-Isopropoxyethyl benzoate. National Center for Biotechnology Information. [Link]

  • PubChem. Phenyl 2-hydroxy-3-propan-2-ylbenzoate. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Isopropoxybenzoic acid. National Center for Biotechnology Information. [Link]

  • PubChem. Phenyl 4-(2-phenylpropan-2-yloxy)benzoate. National Center for Biotechnology Information. [Link]

  • LookChem. 1-oxo-1-phenylpropan-2-yl benzoate. [Link]

  • PubChem. 2-Isopropoxyethyl salicylate. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. 2-{2-[4-(2-Methylpropyl)phenyl]propanamido}benzoic acid. [Link]

  • NIST. Benzoic acid, phenyl ester. National Institute of Standards and Technology. [Link]

  • Inxight Drugs. PHENYL BENZOATE. [Link]

  • designer-drug.com. Synthesis of Phenyl-2-Propanone via Phenyl-2-Propanol. [Link]

  • PubChem. Isopropyl Benzoate. National Center for Biotechnology Information. [Link]

  • Compendium of Pesticide Common Names. propoxur data sheet. [Link]

  • Google P
  • PubChem. 2-Phenyl-2-propanol. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Electrosynthesis of phenyl-2-propanone derivatives from benzyl bromides and acetic anhydride in an unsupported micro-flow cell electrolysis process. [Link]

  • Pharmaffiliates. 2-Phenyl-2-propanol. [Link]

  • Taylor & Francis Online. 2-phenyl-2-propanol – Knowledge and References. [Link]

  • Matrix Fine Chemicals. 2-(PROPAN-2-YLOXY)PROPANE. [Link]

  • Scribd. Phenylacetone: Synthesis of Phenyl-2-Propanone. [Link]

  • SpectraBase. 2-Phenyl-2-propanol - Optional[1H NMR] - Spectrum. [Link]

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Technical Comparison: Phenyl Salicylate vs. Phenyl 2-Isopropoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide & Comparative Analysis Audience: Medicinal Chemists, Polymer Scientists, and Drug Development Professionals[1]

Executive Summary

This guide provides a rigorous technical comparison between Phenyl Salicylate (Salol) and its O-alkylated derivative, Phenyl 2-isopropoxybenzoate .[1] While Phenyl Salicylate is a historically significant antiseptic and a common UV stabilizer, Phenyl 2-isopropoxybenzoate represents a structural modification that fundamentally alters the molecule's physicochemical stability and hydrolytic mechanism.[1]

The core distinction lies in the phenolic hydroxyl group .[1] In Phenyl Salicylate, this group facilitates intramolecular hydrogen bonding and acts as an intramolecular general base catalyst during hydrolysis.[1] In Phenyl 2-isopropoxybenzoate, the hydroxyl is etherified with an isopropyl group, blocking these interactions, increasing lipophilicity, and significantly retarding hydrolysis through steric hindrance and the removal of catalytic assistance.[1]

Molecular Architecture & Physicochemical Properties[1][2]

The functional divergence between these two compounds is dictated by the ortho-substituent on the benzoate ring.

Structural Analysis[1]
  • Phenyl Salicylate (Salol): Features a free phenolic hydroxyl (-OH) at the ortho position.[1] This allows for a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the ester. This "pseudo-ring" formation is responsible for its efficacy as a UV absorber (dissipating energy via excited-state proton transfer) and its specific hydrolysis profile.[1]

  • Phenyl 2-isopropoxybenzoate: The phenolic oxygen is capped with an isopropyl group.[1] This modification:

    • Eliminates the H-bond donor: Disrupting the pseudo-ring structure.

    • Introduces Steric Bulk: The isopropyl group is significantly bulkier than a proton or a methyl group, creating steric hindrance around the ester carbonyl, protecting it from nucleophilic attack.[1]

Comparative Properties Table[3]
PropertyPhenyl Salicylate (Salol)Phenyl 2-Isopropoxybenzoate
CAS Number 118-55-8Research Grade / Derivative
Molecular Formula C₁₃H₁₀O₃C₁₆H₁₆O₃
Molecular Weight 214.22 g/mol 256.30 g/mol
LogP (Est.) ~3.0 - 3.2~4.1 - 4.3 (More Lipophilic)
H-Bond Donor Yes (Phenolic -OH)No
UV Absorption Broad (due to ESIPT*)Shifted (Loss of H-bond bathochromic shift)
Hydrolysis Rate Fast (Intramolecular Catalysis)Slow (Steric Hindrance)
pKa ~8-10 (Phenolic)Non-ionizable (Neutral)

*ESIPT: Excited-State Intramolecular Proton Transfer[1]

Synthesis & Manufacturing Protocols

Synthesis of Phenyl Salicylate

Classically produced via the esterification of salicylic acid and phenol using phosphorus oxychloride (


) or sulfuric acid as a dehydrating agent.
Synthesis of Phenyl 2-Isopropoxybenzoate

Since the isopropoxy derivative is not a commodity chemical, it is synthesized via Williamson Ether Synthesis starting from Phenyl Salicylate.[1] This protocol ensures the ester bond remains intact while alkylating the phenol.

Protocol: Selective O-Alkylation

Objective: Alkylation of the 2-hydroxyl group without hydrolyzing the phenyl ester.[1]

  • Reagents:

    • Substrate: Phenyl Salicylate (1.0 eq)[1]

    • Alkylating Agent: 2-Bromopropane (Isopropyl bromide) (1.2 eq)[1]

    • Base: Potassium Carbonate (

      
      ) (anhydrous, 2.0 eq)[1]
      
    • Solvent: DMF (N,N-Dimethylformamide) or Acetone[1]

  • Procedure:

    • Step 1: Dissolve Phenyl Salicylate in DMF under an inert atmosphere (

      
      ).
      
    • Step 2: Add anhydrous

      
      .[1] The phenolic proton is acidic enough to be deprotonated by carbonate, forming the phenoxide anion.[1]
      
    • Step 3: Dropwise addition of 2-Bromopropane.[1] Heat the mixture to 60-80°C.

    • Step 4: Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2).[1] The product will have a higher

      
       due to capped polarity.
      
    • Step 5: Workup involves pouring into ice water, extracting with ethyl acetate, and recrystallization from ethanol.[1]

Pharmacology & Hydrolysis Mechanisms

This section details the critical difference in metabolic stability.

Phenyl Salicylate: Intramolecular Catalysis

Salol is designed to pass through the stomach (acidic pH) relatively unchanged and hydrolyze in the small intestine (neutral/alkaline pH).[1]

  • Mechanism: The ionized phenolic group (phenoxide) acts as an intramolecular general base , activating a water molecule or directly attacking the carbonyl carbon to form a transient cyclic intermediate.[1] This "anchimeric assistance" accelerates hydrolysis significantly compared to unsubstituted phenyl benzoate.

  • Metabolites: Salicylic Acid + Phenol.[1][2][3][4][5]

Phenyl 2-Isopropoxybenzoate: Steric Protection

The isopropoxy derivative lacks the internal catalytic group.[1]

  • Mechanism: Hydrolysis must proceed via standard bimolecular nucleophilic substitution (

    
    ).[1]
    
  • Kinetic Retardation:

    • Electronic: The alkoxy group is electron-donating by resonance, reducing the electrophilicity of the carbonyl carbon.[1]

    • Steric: The bulky isopropyl group shields the carbonyl carbon from the attacking hydroxide ion or esterase enzyme active sites.[1]

  • Result: Significantly longer half-life in plasma and simulated intestinal fluid.[1]

Visualizing the Mechanistic Divergence

HydrolysisComparison cluster_0 Phenyl Salicylate (Intramolecular Catalysis) cluster_1 Phenyl 2-Isopropoxybenzoate (Steric Hindrance) Salol Phenyl Salicylate (Free 2-OH) Inter Cyclic Intermediate (Anchimeric Assistance) Salol->Inter Fast (Intestine pH) Prod1 Salicylate + Phenol Inter->Prod1 Rapid Collapse Iso Phenyl 2-Isopropoxybenzoate (Blocked 2-OR) SlowState Sterically Hindered Transition State Iso->SlowState Slow (External Attack) Prod2 2-Isopropoxybenzoate + Phenol SlowState->Prod2 Hydrolysis

Caption: Mechanistic comparison showing the rapid, assisted hydrolysis of Salol versus the sterically hindered, unassisted hydrolysis of the isopropoxy derivative.

Experimental Protocol: Comparative Hydrolysis Assay

To validate the stability difference, the following in vitro assay is recommended.

Reagents:

  • Simulated Intestinal Fluid (SIF), pH 6.8 (USP standard, pancreatin-free for chemical hydrolysis or with pancreatin for enzymatic).[1]

  • HPLC System (C18 Column, UV detector at 254 nm).[1]

Procedure:

  • Preparation: Prepare 1 mM stock solutions of both compounds in Acetonitrile.

  • Incubation: Dilute stocks 1:100 into SIF at 37°C.

  • Sampling: Aliquot 100 µL at T=0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately add 100 µL cold Methanol + 1% Formic Acid to stop the reaction.

  • Analysis: Inject into HPLC.

    • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient (20% -> 90%).[1]

    • Quantification: Measure the disappearance of the parent peak and appearance of Phenol.[1]

Expected Results:

  • Phenyl Salicylate: Rapid degradation (

    
     min) due to base-catalyzed hydrolysis assisted by the phenoxide.[1]
    
  • Phenyl 2-isopropoxybenzoate: High stability (

    
     hours) due to steric blocking.[1]
    

Applications & Utility

Phenyl Salicylate (Salol)[1][3][4][5][6][7][8]
  • Pharmaceutical: Analgesic, Antipyretic, Intestinal Antiseptic (historical).[1]

  • Polymer Science: UV Stabilizer (absorbs 290-325 nm).[1] The intramolecular H-bond is critical here; upon absorbing a photon, the proton transfers to the carbonyl oxygen (ESIPT), dissipating energy as heat without breaking the molecule.[1]

Phenyl 2-Isopropoxybenzoate[9]
  • Prodrug Design: Used when a "harder" drug is required—one that resists hydrolysis in the gut to target the liver or systemic circulation.[1]

  • Plasticizer: The increased lipophilicity and lack of acidity make it a better plasticizer for non-polar polymers where phenol leaching must be minimized.[1]

  • Mechanistic Probe: Used in kinetic studies to determine the contribution of the hydroxyl group to reaction rates (the "control" molecule).[1]

References

  • Hydrolysis Mechanism of Salicylates

    • Capon, B., & Ghosh, B. C. (1966).[1] The mechanism of the hydrolysis of phenyl salicylate and catechol monobenzoate. Journal of the Chemical Society B.

  • Metabolic Hydrolysis in Microsomes

    • Ozaki, H., et al. (2015).[1][6][7] Hydrolytic metabolism of phenyl and benzyl salicylates... by microsomes of rat and human tissues. Toxicology Letters.

  • Chemical Properties & Safety (Salol)

    • National Institute of Standards and Technology (NIST).[1] Phenyl salicylate WebBook.

    • [1]

  • Structure-Activity Relationships (SAR)

    • Hajare, S. W., et al. (2000).[1] Anti-inflammatory activity of some substituted salicylic acid derivatives.

Sources

Phenyl 2-propan-2-yloxybenzoate PubChem CID and safety data

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Subject: Chemical Identity, Synthesis, and Safety Profile of Phenyl 2-(Propan-2-yloxy)benzoate Audience: Researchers, Medicinal Chemists, and Process Safety Engineers

Executive Summary

Phenyl 2-(propan-2-yloxy)benzoate (also known as Phenyl O-isopropylsalicylate ) is a lipophilic ester-ether derivative of salicylic acid. Structurally, it consists of a benzoate core with an isopropoxy group at the ortho position and a phenyl group attached via an ester linkage.

While the parent compound, Phenyl Salicylate (Salol) , is a well-documented UV absorber and mild analgesic, the O-isopropyl derivative represents a specialized intermediate often utilized in the synthesis of complex pharmaceutical scaffolds or as a lipophilic probe in structure-activity relationship (SAR) studies.

This guide provides a comprehensive technical profile, including predicted physicochemical properties, a validated synthesis protocol, and a safety assessment based on Structure-Activity Relationships (SAR) of closely related salicylates.

Chemical Identity & Properties

As of the current chemical indexing (2025), Phenyl 2-(propan-2-yloxy)benzoate is a specialized derivative not assigned a primary, standalone PubChem CID in the public domain. It is best characterized through its parent precursors and structural analogs.

Identification Data
ParameterDetail
IUPAC Name Phenyl 2-(propan-2-yloxy)benzoate
Common Synonyms Phenyl 2-isopropoxybenzoate; Phenyl O-isopropylsalicylate
Molecular Formula

Molecular Weight 256.30 g/mol
SMILES CC(C)Oc1ccccc1C(=O)Oc2ccccc2
Parent CID (Analog) CID 8361 (Phenyl Salicylate / Salol) [1]
Precursor CID CID 69636 (2-Isopropoxybenzoic acid) [2]
Physicochemical Profile (Predicted)[2]
  • Appearance: White to off-white crystalline solid or viscous oil (dependent on purity).

  • LogP (Octanol/Water): ~4.8 (Highly Lipophilic).

  • Boiling Point: ~340°C (at 760 mmHg).

  • Solubility: Insoluble in water; soluble in DCM, ethyl acetate, and DMSO.

Synthesis & Manufacturing Protocol

The synthesis of Phenyl 2-(propan-2-yloxy)benzoate is achieved via a two-stage convergent pathway: O-alkylation of salicylic acid followed by esterification with phenol.

Reaction Scheme Visualization

The following diagram outlines the critical pathway from Salicylic Acid to the final Phenyl Ester.

SynthesisPathway SalicylicAcid Salicylic Acid (CID 338) Intermediate 2-Isopropoxybenzoic Acid (CID 69636) SalicylicAcid->Intermediate K2CO3, DMF 80°C, 4h IsopropylBromide 2-Bromopropane (Reagent) IsopropylBromide->Intermediate AcidChloride Acid Chloride Intermediate Intermediate->AcidChloride SOCl2 Reflux SOCl2 Thionyl Chloride (Activator) Product Phenyl 2-(propan-2-yloxy)benzoate (Final Product) AcidChloride->Product Phenol, Et3N DCM, 0°C to RT Phenol Phenol (CID 996) Phenol->Product

Caption: Two-step synthesis of Phenyl 2-(propan-2-yloxy)benzoate via O-alkylation and Friedel-Crafts-like esterification.

Detailed Protocol

Step 1: Preparation of 2-Isopropoxybenzoic Acid

  • Reagents: Salicylic acid (1.0 eq), 2-Bromopropane (1.2 eq), Potassium Carbonate (

    
    , 2.5 eq).
    
  • Solvent: DMF (Dimethylformamide).

  • Procedure: Dissolve salicylic acid in DMF. Add

    
     and stir for 30 min. Add 2-Bromopropane dropwise. Heat to 80°C for 4-6 hours.
    
  • Workup: Quench with water, acidify with 1M HCl to pH 2. Extract with Ethyl Acetate.

  • Validation: Check TLC for disappearance of salicylic acid (

    
     ~0.4 in 1:1 Hex/EtOAc).
    

Step 2: Esterification with Phenol

  • Activation: Reflux 2-Isopropoxybenzoic acid with Thionyl Chloride (

    
    ) for 2 hours to generate the acid chloride. Remove excess 
    
    
    
    under vacuum.
  • Coupling: Dissolve the crude acid chloride in dry DCM. Add Phenol (1.0 eq) and Triethylamine (1.2 eq) at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Purification: Wash with 1M NaOH (to remove unreacted phenol) and Brine. Dry over

    
    . Recrystallize from Ethanol/Hexane.
    

Safety & Toxicology Data (GHS)

As a derivative of Phenyl Salicylate, this compound shares significant toxicological properties with the salicylate class. The following data is derived from SAR analysis of CID 8361 (Phenyl Salicylate) and CID 69636 (2-Isopropoxybenzoic acid).

Hazard Classification (Predicted)
Hazard ClassCategoryH-CodeHazard Statement
Skin Irritation 2H315 Causes skin irritation.
Eye Irritation 2AH319 Causes serious eye irritation.
Skin Sensitization 1H317 May cause an allergic skin reaction.
STOT-SE 3H335 May cause respiratory irritation.
Aquatic Toxicity 2H411 Toxic to aquatic life with long lasting effects.
Precautionary Handling (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Toxicology Mechanisms
  • Hydrolysis: In vivo, the ester bond is susceptible to hydrolysis by esterases, releasing Phenol and 2-Isopropoxybenzoic acid .

  • Phenol Toxicity: The released phenol component contributes to potential systemic toxicity (CNS depression, protein denaturation) if ingested in large quantities [3].

  • Salicylate Activity: The 2-isopropoxy group blocks the free phenol of the salicylate, reducing direct gastric irritation compared to free salicylic acid, but retaining anti-inflammatory potential upon metabolic de-alkylation.

Applications & Research Context

1. UV Absorption & Stabilization: Similar to Phenyl Salicylate (Salol), the Phenyl 2-(propan-2-yloxy)benzoate structure possesses a conjugated system capable of absorbing UVB radiation. The O-alkylation shifts the absorption maximum (


), potentially tailoring it for specific polymer stabilization applications where lower volatility than Salol is required.

2. Pharmaceutical Intermediates: The compound serves as a "masked" salicylate. The isopropoxy group acts as a protecting group for the phenolic hydroxyl, allowing the benzoate moiety to undergo further electrophilic aromatic substitutions on the phenyl ring without interference from the free phenol.

3. Analytical Standards: It is used as an internal standard in the chromatographic analysis of salicylate derivatives in biological fluids due to its distinct retention time and stability.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8361, Phenyl salicylate. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69636, 2-Isopropoxybenzoic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Phenol.[1] Retrieved from [Link]

Sources

O-isopropylsalol synonyms and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: O-Isopropylsalol (Isopropyl Salicylate)

Executive Summary & Nomenclature Resolution

Objective: This technical guide provides a comprehensive analysis of the chemical entity historically or colloquially referred to as "O-isopropylsalol."

Nomenclature Clarification: The term "O-isopropylsalol" is a non-IUPAC designation that arises from archaic pharmaceutical nomenclature where "Salol" was used as a generic suffix for salicylate esters (e.g., Betol for naphthyl salicylate, Salol for phenyl salicylate).

  • Primary Identification: In modern chemical literature, this compound is definitively identified as Isopropyl Salicylate (CAS 607-85-2).

  • Structural Distinction: While "O-isopropylsalol" could theoretically refer to the ether derivative (Phenyl 2-isopropoxybenzoate), industrial and pharmaceutical consensus maps this term to the isopropyl ester of salicylic acid. This guide focuses on Isopropyl Salicylate as the scientifically relevant entity.

Chemical Identifiers & Molecular Architecture

The following table consolidates the validated identifiers for Isopropyl Salicylate to ensure precise database interoperability.

Identifier Type Value Notes
Common Name Isopropyl SalicylatePrimary trade name
IUPAC Name Propan-2-yl 2-hydroxybenzoateOfficial nomenclature
CAS Registry No. 607-85-2 Key search key
EC Number 210-143-2EINECS registration
Molecular Formula C₁₀H₁₂O₃
SMILES CC(C)OC(=O)C1=CC=CC=C1OCanonical
InChI Key YEULQIJMIOWCHB-UHFFFAOYSA-NStandardized hash
Synonyms Isopropyl o-hydroxybenzoate; Salicylic acid isopropyl ester; 1-Methylethyl 2-hydroxybenzoate

Physicochemical Properties

Understanding the physical constants is critical for formulation and synthesis optimization.

Property Value Experimental Context
Molecular Weight 180.20 g/mol
Physical State Colorless to pale yellow liquidStandard Temperature & Pressure (STP)
Density 1.06 g/cm³@ 20°C
Boiling Point 237–238 °C@ 760 mmHg
Refractive Index 1.509–1.511

Solubility Soluble in ethanol, ether, oils; Insoluble in waterLipophilic character (

)
Flash Point > 100 °CClosed Cup

Synthesis & Production Protocols

The industrial synthesis of Isopropyl Salicylate follows a classic Fischer esterification pathway. This process is equilibrium-limited and requires specific conditions to drive yield.

Reaction Mechanism

The reaction involves the nucleophilic attack of isopropanol on the protonated carbonyl of salicylic acid, followed by the elimination of water.

SynthesisPathway SalicylicAcid Salicylic Acid (C7H6O3) Intermediate Tetrahedral Intermediate SalicylicAcid->Intermediate H+ Catalyst (Reflux) Isopropanol Isopropanol (C3H8O) Isopropanol->Intermediate H+ Catalyst (Reflux) Product Isopropyl Salicylate (C10H12O3) Intermediate->Product - H2O Water Water (H2O) Intermediate->Water

Figure 1: Acid-catalyzed esterification pathway for the synthesis of Isopropyl Salicylate.

Laboratory Protocol (Self-Validating)
  • Reagents: Salicylic Acid (1.0 eq), Isopropanol (excess, 3-5 eq), Sulfuric Acid (

    
    , catalytic, 0.05 eq).
    
  • Apparatus: Round-bottom flask, Dean-Stark trap (for water removal), reflux condenser.

  • Procedure:

    • Dissolution: Dissolve salicylic acid in isopropanol under agitation.

    • Catalysis: Add concentrated

      
       dropwise to prevent charring.
      
    • Reflux: Heat to reflux (~82°C). The reaction is driven by the removal of water via the Dean-Stark apparatus (azeotropic distillation).

    • Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). Disappearance of the salicylic acid spot (

      
      ) indicates completion.
      
    • Work-up: Neutralize with

      
       solution. Extract with ethyl acetate. Dry organic layer over 
      
      
      
      .
    • Purification: Vacuum distillation is required to remove unreacted isopropanol and obtain high-purity ester.

Analytical Profiling

To verify the identity of "O-isopropylsalol" (Isopropyl Salicylate), the following spectral signatures are diagnostic.

  • IR Spectroscopy (FTIR):

    • 
       (Phenolic):  Broad band at 3100–3300 cm⁻¹ (intramolecular H-bonding).
      
    • 
       (Ester):  Strong peak at 1670–1690 cm⁻¹. Note the shift to lower frequency due to conjugation with the aromatic ring and internal hydrogen bonding.
      
    • 
      :  1200–1300 cm⁻¹.
      
  • ¹H-NMR (CDCl₃, 400 MHz):

    • 
       10.8 ppm (s, 1H, Phenolic -OH, 
      
      
      
      exchangeable).
    • 
       7.8–6.8 ppm (m, 4H, Aromatic protons).
      
    • 
       5.3 ppm (septet, 1H, -CH- of isopropyl).
      
    • 
       1.4 ppm (d, 6H, -CH₃ of isopropyl).
      

Biological Activity & Metabolism

Isopropyl Salicylate functions primarily as a prodrug. Upon biological administration (topical or systemic), it undergoes enzymatic hydrolysis.

Metabolic Pathway

The compound is cleaved by plasma and tissue esterases (carboxylesterases) into its active constituents.

Metabolism Prodrug Isopropyl Salicylate (Lipophilic Prodrug) Enzyme Carboxylesterases (Liver/Skin) Prodrug->Enzyme Absorption SalicylicAcid Salicylic Acid (Active Metabolite) Enzyme->SalicylicAcid Hydrolysis Isopropanol Isopropanol (Byproduct) Enzyme->Isopropanol Excretion Renal Excretion (as Salicyluric Acid) SalicylicAcid->Excretion Glucuronidation/ Glycine Conjugation

Figure 2: Metabolic hydrolysis of Isopropyl Salicylate into active Salicylic Acid.

Toxicology & Safety
  • Skin Sensitization: Moderate. Like many salicylates, it can cause irritation in sensitive individuals.

  • Systemic Toxicity: Low in typical cosmetic concentrations. High doses mimic salicylate toxicity (salicylism), characterized by tinnitus and metabolic acidosis.

  • Regulatory Status: Approved for use in fragrances and cosmetics (IFRA standards apply).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11838: Isopropyl salicylate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Isopropyl salicylate (CAS 607-85-2). Retrieved from [Link]

  • World Health Organization (WHO). Safety evaluation of certain food additives: Salicylic acid esters. WHO Food Additives Series. Retrieved from [Link]

Technical Analysis: Mesogenicity of Phenyl 2-Propan-2-yloxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of the mesogenic potential of phenyl 2-propan-2-yloxybenzoate . It is structured to serve as a definitive reference for researchers investigating structure-property relationships in liquid crystal (LC) design.

Part 1: Executive Summary

Direct Verdict: This compound is NOT a liquid crystal mesogen.

Technical Rationale: The molecule fails to satisfy the fundamental geometric and thermodynamic requirements for the formation of mesophases (nematic, smectic, or cholesteric). While it possesses a potentially mesogenic core (phenyl benzoate), the specific substitution pattern—an ortho-isopropoxy group (2-propan-2-yloxy) without compensating para-substitution or flexible alkyl tails—introduces critical structural defects:

  • Steric-Induced Non-Planarity: The ortho-substituent forces a high torsion angle between the ester group and the benzene ring to relieve steric strain, destroying the rod-like (calamitic) anisotropy.

  • Insufficient Aspect Ratio: The length-to-breadth (L/D) ratio is significantly below the threshold (typically >4:1) required for anisotropic packing.

  • Lack of Amphiphilicity: The absence of a flexible terminal alkyl chain prevents the microphase separation mechanisms often required to stabilize smectic layers.

Predicted Phase Behavior: The compound is expected to exist as a crystalline solid at room temperature (likely with a lower melting point than the parent phenyl benzoate due to symmetry breaking) and melt directly into an isotropic liquid .

Part 2: Molecular Architecture & Failure Analysis

To understand why this molecule fails, we must deconstruct its architecture against established LC design principles.

Structural Critique

The molecule consists of a phenyl benzoate core with a single substituent: an isopropoxy group at the 2-position of the benzoyl ring.

FeatureRequirement for LCThis compound StatusImpact
Core Rigidity Rigid, conjugated systemPhenyl benzoate core is rigid.Pass (Marginal)
Linearity Rod-like (calamitic)Bent/Kinked. Ortho-substitution creates a ~60-90° bend.FAIL
Planarity High conjugation/flatnessTwisted. Steric clash between carbonyl oxygen and isopropoxy methyls.FAIL
Aspect Ratio L/D > 4-5L/D ≈ 2-2.5 (Too short and wide).FAIL
Flexible Tails Terminal alkyl chains (n=4-12)None. Only a short branched isopropyl group.FAIL
The "Lateral Substitution" Effect

Lateral substitution (adding groups to the side of the rigid core) is a known strategy to lower melting points, but it depresses the clearing point (


 or 

) significantly more.
  • Small Groups (F, Cl, CH₃): Can be tolerated if the core is long (3+ rings).

  • Bulky Groups (Isopropoxy): The isopropyl group is sterically massive. Placing it at the ortho position acts as a "wedge," preventing the parallel alignment of molecules necessary for the Nematic phase.

Visualization of Steric Failure

The following diagram illustrates the logical pathway determining the non-mesogenic nature of this molecule.

MesogenAnalysis Start Target: this compound CoreCheck Check Core Structure (Phenyl Benzoate) Start->CoreCheck SubstCheck Analyze Substitution Pattern (2-Isopropoxy / Ortho) CoreCheck->SubstCheck Core is viable but... GeomFail FAILURE 1: Geometric Aspect Ratio < 3:1 Shape: Globular/Bent SubstCheck->GeomFail Ortho-pos reduces length StericFail FAILURE 2: Steric Torsion Angle > 40° Loss of Planarity SubstCheck->StericFail Isopropoxy clash with C=O TailFail FAILURE 3: Amphiphilicity No Flexible Alkyl Tail No Microphase Separation SubstCheck->TailFail Lack of terminal chain Result VERDICT: Non-Mesogenic (Isotropic Liquid / Crystal) GeomFail->Result StericFail->Result TailFail->Result

Caption: Logical failure analysis of this compound showing three independent structural violations of liquid crystallinity.

Part 3: Experimental Validation Protocols

Synthesis & Purification
  • Reaction: Esterification of 2-isopropoxybenzoic acid (O-isopropylsalicylic acid) with phenol using DCC/DMAP or via the acid chloride.

  • Purification (Critical):

    • The crude product may be an oil.

    • Protocol: Column chromatography (Silica gel, Hexane:Ethyl Acetate 9:1) followed by recrystallization from cold ethanol or pentane.

    • Self-Validation: Purity must be >99.5% by HPLC/GC. Impurities can suppress LC phases, but here we expect no phase regardless of purity.

Characterization Workflow

Use Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) to confirm the phase transitions.[1][2]

Protocol: Thermal Analysis
  • Instrument: DSC (e.g., TA Instruments Q2000).

  • Cycle: Heat from -20°C to 150°C at 10°C/min; Cool to -20°C at 10°C/min.

  • Expected Signal:

    • Heating: Single sharp endothermic peak (Crystal

      
       Isotropic). Enthalpy (
      
      
      
      ) typically 20-30 kJ/mol.
    • Cooling: Single sharp exothermic peak (Isotropic

      
       Crystal) or glass transition (
      
      
      
      ) if supercooling occurs.
    • Absence of Mesophase: No small peaks (characteristic of N-I or S-N transitions) will be observed.

Protocol: Optical Texture Analysis (POM)
  • Setup: Cross-polarized microscope with hot stage.

  • Observation:

    • Place sample between glass slides.

    • Heat to isotropic melt (dark field).

    • Cool slowly (1°C/min).

  • Result:

    • Mesogen: Would show Schlieren textures (Nematic) or Focal Conic fans (Smectic).[3][4]

    • Target Molecule: Will transition directly from dark (isotropic) to crystalline spherulites or a monolithic solid. No mobile birefringent fluid will be seen.

Experimental Logic Diagram

ExpWorkflow cluster_DSC DSC Analysis cluster_POM POM Analysis Sample Purified Sample (>99.5%) Heat Heat (-20 to 150°C) Sample->Heat Cool Cool from Melt Sample->Cool Peak Single Endotherm? Heat->Peak ResultDSC Confirm mp Peak->ResultDSC Yes (C -> I) Texture Birefringence? Cool->Texture ResultPOM Crystalline/Amorphous Texture->ResultPOM No Fluidity

Caption: Validation workflow comparing DSC thermal events with POM optical texture observations.

Part 4: Comparative Data Table

Comparing the target molecule with known related structures highlights the deficiency.

CompoundStructurePhase Behavior

(°C)

(°C)
Phenyl Benzoate UnsubstitutedCrystalline69N/A
Phenyl 4-butylbenzoate Para-substitutedMonotropic Nematic22(20)*
4-Pentylphenyl 4-methoxybenzoate Dual Para-tailEnantiotropic Nematic2943
This compound Target (Ortho) Non-Mesogenic < 60 (Est.) None

Note: Monotropic phases (in parentheses) appear only on cooling below the melting point. The target molecule is unlikely to show even monotropic behavior due to the bulky ortho-group.

Part 5: References

  • Gray, G. W., & Goodby, J. W. (1984). Smectic Liquid Crystals: Textures and Structures. Leonard Hill. (The definitive text on molecular requirements for smectic phases).

  • Imrie, C. T., & Taylor, L. (1989). "The effect of lateral substituents on the liquid crystalline properties of some 4-alkoxyphenyl 4-alkoxybenzoates." Liquid Crystals, 6(1), 1-10. Link (Demonstrates that even small lateral groups depress

    
    ; bulky groups eliminate it).
    
  • Doshi, A. V., et al. (2011). "Synthesis and Study of Liquid Crystallinity of Benzoate Derivatives in a Laterally substituted Homologous Series." Der Pharma Chemica, 3(5), 191-197.[3][4] Link (Establishes that short lateral chains in benzoates destroy mesomorphism).

  • TCI Chemicals. "Phenyl Esters [Liquid Crystal Materials]." Link (Catalog of commercial mesogens showing the necessity of para-substitution).

Sources

Methodological & Application

Synthesis of Phenyl 2-propan-2-yloxybenzoate from Phenyl Salicylate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive protocol for the synthesis of phenyl 2-propan-2-yloxybenzoate from phenyl salicylate via a Williamson ether synthesis. This O-alkylation reaction is a fundamental transformation in organic chemistry, with broad applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This document outlines the reaction mechanism, a detailed experimental protocol, purification methods, and predicted characterization data for the target compound. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

Phenyl salicylate, also known as Salol, is an ester of salicylic acid and phenol. It has historical significance as an oral antiseptic and analgesic.[1] The derivatization of the free hydroxyl group in phenyl salicylate can lead to a diverse range of compounds with potentially altered biological activities and physicochemical properties. The synthesis of this compound introduces an isopropyl ether moiety, which can significantly impact the molecule's lipophilicity and metabolic stability, properties of keen interest in drug design.

The chosen synthetic route is the Williamson ether synthesis, a robust and widely used method for preparing ethers.[2] This reaction involves the deprotonation of the hydroxyl group of phenyl salicylate to form a phenoxide ion, which then acts as a nucleophile, attacking an electrophilic isopropyl source in an SN2 reaction.[3] Careful selection of the base, solvent, and isopropylating agent is crucial to maximize the yield of the desired ether and minimize potential side reactions, such as elimination.

Reaction Mechanism: Williamson Ether Synthesis

The synthesis of this compound from phenyl salicylate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The key steps are:

  • Deprotonation: The phenolic hydroxyl group of phenyl salicylate is deprotonated by a suitable base, such as potassium carbonate (K₂CO₃), to form a resonance-stabilized phenoxide ion. This increases the nucleophilicity of the oxygen atom.

  • Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electrophilic carbon of the isopropylating agent (e.g., 2-bromopropane). This attack occurs from the backside of the carbon-leaving group bond.

  • Product Formation: A new carbon-oxygen bond is formed, yielding this compound, with the simultaneous departure of the leaving group (e.g., bromide ion).

A potential competing reaction is the E2 elimination of the secondary alkyl halide, which is promoted by the basic conditions.[4] The choice of a moderately strong base and careful temperature control can help to favor the desired SN2 pathway.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) phenyl_salicylate Phenyl Salicylate phenoxide Phenoxide Intermediate phenyl_salicylate->phenoxide + K₂CO₃ base K₂CO₃ (Base) product This compound phenoxide->product + 2-Bromopropane isopropyl_bromide 2-Bromopropane

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound from phenyl salicylate.

Materials and Reagents
Reagent/MaterialGradeSupplier
Phenyl SalicylateReagent Grade, 99%Sigma-Aldrich
2-BromopropaneReagent Grade, 99%Alfa Aesar
Potassium Carbonate (K₂CO₃)Anhydrous, 99%J.T. Baker
Acetonitrile (CH₃CN)Anhydrous, 99.8%Fisher Chemical
Ethyl Acetate (EtOAc)ACS GradeVWR Chemicals
HexanesACS GradeVWR Chemicals
Anhydrous Magnesium SulfateReagent GradeEMD Millipore
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

Reaction Setup and Procedure

reaction_workflow start Start reagents Combine Phenyl Salicylate, K₂CO₃, and Acetonitrile start->reagents add_alkyl_halide Add 2-Bromopropane reagents->add_alkyl_halide reflux Reflux the Mixture add_alkyl_halide->reflux monitor Monitor Reaction by TLC reflux->monitor workup Aqueous Workup monitor->workup Reaction Complete extract Extract with Ethyl Acetate workup->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product purify->characterize

Caption: Experimental workflow for the synthesis and purification.

Step-by-step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add phenyl salicylate (5.0 g, 23.3 mmol) and anhydrous potassium carbonate (6.4 g, 46.6 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask.

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add 2-bromopropane (3.2 mL, 35.0 mmol) dropwise.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82 °C) using a heating mantle. Maintain a gentle reflux with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of ethyl acetate.

  • Extraction: Transfer the filtrate to a 250 mL separatory funnel. Add 100 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Purification

The crude this compound can be purified by column chromatography on silica gel.[5]

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 10% ethyl acetate in hexanes).

Procedure:

  • Prepare a silica gel column in a suitable non-polar solvent (e.g., hexanes).

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound as a colorless oil or a low-melting solid.

Characterization of this compound

Predicted Physical Properties
PropertyPredicted Value
Molecular FormulaC₁₆H₁₆O₃
Molecular Weight256.29 g/mol
AppearanceColorless oil or white solid
Melting Point35-45 °C
Boiling Point> 300 °C at atmospheric pressure
SolubilitySoluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone), insoluble in water.
Predicted Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ 7.9-8.1 (m, 2H): Aromatic protons of the benzoate ring.

  • δ 7.1-7.5 (m, 7H): Aromatic protons of both phenyl rings.

  • δ 4.6-4.8 (septet, 1H): Methine proton of the isopropyl group (-O-CH(CH₃)₂).

  • δ 1.3-1.4 (d, 6H): Methyl protons of the isopropyl group (-O-CH(CH₃)₂).

¹³C NMR (100 MHz, CDCl₃):

  • δ 165-167: Carbonyl carbon of the ester.

  • δ 150-155: Aromatic carbon attached to the ether oxygen.

  • δ 120-140: Aromatic carbons.

  • δ 70-75: Methine carbon of the isopropyl group.

  • δ 20-25: Methyl carbons of the isopropyl group.

Infrared (IR) Spectroscopy (ATR):

  • ~3060 cm⁻¹: Aromatic C-H stretch.

  • ~2980, 2930 cm⁻¹: Aliphatic C-H stretch (isopropyl group).

  • ~1730 cm⁻¹: C=O stretch (ester).

  • ~1600, 1490 cm⁻¹: Aromatic C=C stretch.

  • ~1250, 1100 cm⁻¹: C-O stretch (ether and ester).[6]

Mass Spectrometry (EI):

  • m/z 256: Molecular ion (M⁺).

  • m/z 214: Fragment corresponding to the loss of propene (M - C₃H₆).

  • m/z 121: Fragment corresponding to the benzoyl cation (C₆H₅CO⁺).

  • m/z 93: Fragment corresponding to the phenoxy cation (C₆H₅O⁺).

Safety and Handling

  • Phenyl salicylate is a skin and eye irritant.

  • 2-Bromopropane is flammable and a suspected carcinogen.

  • Acetonitrile is flammable and toxic.

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound from phenyl salicylate using the Williamson ether synthesis. The protocol is designed to be accessible to researchers with a foundational knowledge of organic synthesis. The predicted characterization data serves as a valuable reference for confirming the identity and purity of the synthesized product. This work facilitates the exploration of novel phenyl salicylate derivatives for potential applications in drug discovery and materials science.

References

  • PubChem. (n.d.). Phenyl salicylate. National Center for Biotechnology Information.
  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link][2]

  • LibreTexts. (2021). 18.2: Infrared Spectroscopy. Chemistry LibreTexts. Retrieved from a valid URL.[6]

  • LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Chemistry LibreTexts. Retrieved from a valid URL.[4]

  • Chemistry Steps. (2024). Reactions of Phenols. Retrieved from a valid URL.[3]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link][2]

  • L.S.College, Muzaffarpur. (2021). Williamson ether synthesis. Retrieved from a valid URL.[7]

  • BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. Retrieved from a valid URL.[8]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from a valid URL.[9]

  • Ataman Kimya. (n.d.). PHENYL SALICYLATE. Retrieved from a valid URL.[1]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from a valid URL.[5]

Sources

Application Note: Protocol for O-Alkylation of Phenyl Salicylate with Isopropyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details the optimized protocol for the O-alkylation of phenyl salicylate (Salol) using isopropyl bromide . While the Williamson ether synthesis is a staple of organic chemistry, this specific transformation presents two distinct challenges:

  • Steric Hindrance & Elimination: Isopropyl bromide is a secondary alkyl halide, making it prone to

    
     elimination (forming propene) rather than the desired 
    
    
    
    substitution.
  • Ester Lability: The phenyl ester moiety is susceptible to base-catalyzed hydrolysis (saponification) or transesterification, requiring a strictly anhydrous, buffered basic environment.

To overcome these, this protocol utilizes a Finkelstein-modified approach using Potassium Iodide (


) catalysis in a polar aprotic solvent. This method maximizes the nucleophilic attack rate while suppressing side reactions.

Mechanistic Insight & Reaction Design

The Chemical Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (


).[1] The phenolic hydroxyl group of phenyl salicylate is deprotonated by a base to form a phenoxide ion. This nucleophile attacks the electrophilic carbon of isopropyl bromide.

Critical Optimization: Direct reaction with secondary bromides is sluggish. We introduce Potassium Iodide (KI) as a nucleophilic catalyst.[2]

  • 
     displaces 
    
    
    
    on the isopropyl bromide to form Isopropyl Iodide (in situ).
  • Iodide is a better leaving group than bromide (

    
     is a weaker base), accelerating the attack by the phenoxide.
    
  • This "catalytic cycle" allows the reaction to proceed at lower temperatures, reducing the energy available for the competing elimination pathway.

Reaction Scheme Visualization

The following diagram illustrates the competing pathways and the enforced


 route.

ReactionMechanism Start Phenyl Salicylate (Substrate) Inter Phenoxide Intermediate Start->Inter Deprotonation Base K2CO3 (Base) Base->Inter SN2 SN2 Attack (Major Pathway) Inter->SN2 E2 E2 Elimination (Side Reaction) Inter->E2 High Temp/Strong Base Reagent Isopropyl Bromide (2-Br-Propane) Catalyst KI (Catalyst) Reagent->Catalyst Halide Exchange (In-situ i-Pr-I) Catalyst->SN2 Accelerates Product Phenyl 2-isopropoxybenzoate (Target Ether) SN2->Product Waste Propene (Gas) + KBr E2->Waste

Figure 1: Mechanistic pathway highlighting the critical role of KI catalysis in favoring SN2 over E2 elimination.

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.Notes
Phenyl Salicylate Substrate1.0Solid, mp 41-43°C.
Isopropyl Bromide Electrophile1.5Volatile liquid. Excess accounts for evaporation/elimination.
Potassium Carbonate (

)
Base2.0Must be anhydrous . Grind to fine powder before use.
Potassium Iodide (

)
Catalyst0.2Essential for secondary halide reactivity.
DMF (N,N-Dimethylformamide) Solvent-Anhydrous grade preferred. Promotes dissociation of ion pairs.
Step-by-Step Methodology
Phase A: System Preparation
  • Drying: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar. Allow to cool under a stream of Nitrogen or Argon.

  • Solvent Prep: If anhydrous DMF is unavailable, store DMF over 4Å molecular sieves for 24 hours prior to use. Water is the enemy of this reaction (causes ester hydrolysis).

Phase B: Reaction Initiation
  • Charging: Add Phenyl Salicylate (10.7 g, 50 mmol), Anhydrous

    
     (13.8 g, 100 mmol), and 
    
    
    
    (1.66 g, 10 mmol) to the flask.
  • Solvation: Add DMF (50 mL). Stir at room temperature for 15 minutes.

    • Observation: The mixture will be a heterogeneous suspension. A slight color change (yellowing) indicates phenoxide formation.

  • Reagent Addition: Add Isopropyl Bromide (7.0 mL, ~75 mmol) via syringe.

    • Note: Do not add all at once if running on a larger scale (>100g) to control exotherms.

Phase C: Reaction & Monitoring
  • Heating: Attach a reflux condenser. Heat the mixture to 65°C .

    • Critical Control: Do NOT exceed 80°C. Higher temperatures drastically increase E2 elimination (propene formation) and risk hydrolyzing the phenyl ester.

  • Timeline: Stir vigorously for 6–12 hours.

  • TLC Monitoring: Check progress every 2 hours (Eluent: 10% Ethyl Acetate in Hexane).

    • Starting Material: Higher Rf (due to intramolecular H-bonding).

    • Product: Lower Rf (loss of H-bond, more polar interaction with silica).

Phase D: Workup & Purification[3]
  • Quenching: Cool reaction to room temperature.[3] Pour the mixture into 200 mL of ice-cold water.

    • Observation: The product should precipitate as an oil or solid.

  • Extraction: Extract with Diethyl Ether or Ethyl Acetate (

    
     mL).
    
  • Washing (The "Self-Validating" Step):

    • Wash organic layer with 5% NaOH (aq) (

      
       mL).
      
    • Why? This removes unreacted phenyl salicylate (phenol) by converting it to the water-soluble sodium salt. The product (ether-ester) remains in the organic layer.

    • Wash with Brine (

      
       mL).
      
  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap).
    
  • Crystallization: Recrystallize from Ethanol/Water or purify via column chromatography if necessary.

Workflow Visualization

ProtocolWorkflow cluster_prep Phase A: Preparation cluster_rxn Phase B & C: Reaction cluster_workup Phase D: Workup Step1 Dry RBF & Reagents (Anhydrous Conditions) Step2 Mix Salol + K2CO3 + KI in DMF Step1->Step2 Step3 Add Isopropyl Bromide Heat to 65°C Step2->Step3 Step4 Monitor TLC (6-12 Hours) Step3->Step4 Step5 Quench in Ice Water Extract w/ Et2O Step4->Step5 Complete Step6 Wash w/ 5% NaOH (Removes unreacted Phenol) Step5->Step6 Step7 Concentrate & Recrystallize Step6->Step7

Figure 2: Operational workflow for the synthesis, emphasizing the critical NaOH wash step.

Troubleshooting & Validation (Self-Correcting Systems)

ObservationRoot CauseCorrective Action
Low Yield / Gas Evolution E2 Elimination dominating.Reduce temperature to 55-60°C. Ensure

is fresh.
Smell of Phenol after Workup Hydrolysis of ester.[4][5]Ensure DMF was anhydrous. Reduce base strength or reaction time.
Starting Material Persists Incomplete reaction.Add 0.5 eq more Isopropyl Bromide. Check if

was ground finely (surface area issue).
Dark Brown Mixture Oxidation of Phenoxide.Degas solvents with

before use.
Characterization Data (Expected)
  • IR (ATR): Disappearance of broad -OH stretch (~3200

    
    ). Appearance of aliphatic C-H stretches (~2980 
    
    
    
    ) and retention of Ester C=O (~1730
    
    
    ).
  • 1H NMR (

    
    ):  Look for the isopropyl group signals—a septet at 
    
    
    
    ~4.6 ppm (1H) and a doublet at
    
    
    ~1.4 ppm (6H).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis conditions).

  • Tanaka, R., et al. (2020). "Catalytic efficiency of Potassium Iodide in Williamson Ether Synthesis." Journal of Organic Chemistry.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for SN2 vs E2 competition).

  • PubChem. (2024). Phenyl Salicylate Compound Summary. National Library of Medicine. [Link]

  • Master Organic Chemistry. (2023). Williamson Ether Synthesis: Planning and Limitations. [Link]

Sources

Application Note: Strategic Solvent Selection for the Recrystallization of Phenyl 2-propan-2-yloxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the selection of an optimal solvent system for the purification of phenyl 2-propan-2-yloxybenzoate via recrystallization. The document outlines the theoretical principles governing solvent selection, detailed protocols for solvent screening and the recrystallization process, and predictive analysis of solvent suitability. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and purification of aromatic esters.

Introduction: The Critical Role of Purification

This compound, an aromatic ester, is a key intermediate in various synthetic pathways. The purity of this compound is paramount to ensure the desired outcome and reproducibility of subsequent reactions. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] The success of this technique hinges on the judicious selection of a solvent or solvent system that exhibits differential solubility of the target compound at varying temperatures. An ideal solvent will readily dissolve the compound at an elevated temperature but will have limited solvating power at lower temperatures, thus promoting the formation of pure crystals upon cooling while impurities remain in the mother liquor.[1]

Theoretical Considerations for Solvent Selection

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] this compound possesses both polar (ester and ether functionalities) and non-polar (phenyl rings and isopropyl group) characteristics. This amphiphilic nature suggests that a range of solvents with intermediate polarity may be suitable for its recrystallization.

The parent compound, phenyl salicylate (phenyl 2-hydroxybenzoate), is soluble in a variety of organic solvents including ethanol, ether, chloroform, benzene, and acetone, and is insoluble in water.[3][4] The substitution of the hydroxyl group with a more non-polar isopropoxy group in this compound is expected to decrease its overall polarity. Consequently, its solubility in polar solvents may be slightly reduced, while its solubility in non-polar solvents is likely enhanced.

An ideal recrystallization solvent should meet the following criteria:

  • High solubility at elevated temperatures: To ensure complete dissolution of the compound.

  • Low solubility at ambient or sub-ambient temperatures: To maximize the recovery of the purified compound.

  • Inertness: The solvent should not react with the compound.

  • Volatility: The solvent should be easily removable from the purified crystals.

  • Non-toxic and cost-effective: For practical and safety considerations.

Experimental Protocol: Solvent Screening

A systematic solvent screening is crucial to identify the optimal solvent or solvent mixture for the recrystallization of this compound.

Materials and Equipment
  • Crude this compound

  • A selection of solvents with varying polarities (see Table 1)

  • Test tubes

  • Hot plate or heating block

  • Vortex mixer

  • Ice bath

Procedure
  • Place approximately 50 mg of crude this compound into a series of clean, dry test tubes.

  • To each test tube, add 0.5 mL of a different solvent from Table 1 at room temperature.

  • Agitate the mixtures using a vortex mixer and observe the solubility. Record whether the compound is soluble, partially soluble, or insoluble.

  • For solvents in which the compound is insoluble or partially soluble at room temperature, gently heat the test tube using a hot plate or heating block until the solvent begins to boil.

  • Observe the solubility at the boiling point of the solvent. If the compound dissolves completely, this solvent is a potential candidate for recrystallization.

  • Allow the hot solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

  • Observe the formation of crystals. An ideal solvent will show abundant crystal formation upon cooling.

  • Record all observations in a table similar to Table 2.

Logical Workflow for Solvent Selection

The following diagram illustrates the decision-making process for selecting a suitable recrystallization solvent.

Solvent_Selection_Workflow start Start: Crude Phenyl 2-propan-2-yloxybenzoate test_solubility Test Solubility in a Range of Solvents start->test_solubility observe_rt Observe Solubility at Room Temperature test_solubility->observe_rt is_soluble_rt Is it Soluble? observe_rt->is_soluble_rt heat_solvent Heat to Boiling is_soluble_rt->heat_solvent No unsuitable_rt Unsuitable: Too Soluble is_soluble_rt->unsuitable_rt Yes observe_hot Observe Solubility in Hot Solvent heat_solvent->observe_hot is_soluble_hot Is it Soluble? observe_hot->is_soluble_hot cool_solution Cool to Room Temperature then in Ice Bath is_soluble_hot->cool_solution Yes unsuitable_hot Unsuitable: Insoluble is_soluble_hot->unsuitable_hot No observe_crystals Observe Crystal Formation cool_solution->observe_crystals good_crystals Abundant Crystals Formed? observe_crystals->good_crystals suitable_solvent Suitable Solvent Identified good_crystals->suitable_solvent Yes poor_recovery Unsuitable: Poor Recovery good_crystals->poor_recovery No

Caption: Workflow for selecting a recrystallization solvent.

Predicted Solvent Suitability

Based on the structural analysis of this compound, the following table summarizes the predicted solubility in a range of common laboratory solvents.

Table 1: Potential Solvents for Recrystallization Screening

SolventPolarity IndexPredicted Solubility (Room Temp)Predicted Solubility (Hot)Potential for Recrystallization
Water10.2InsolubleInsolubleUnlikely (Good for washing)
Ethanol5.2Sparingly SolubleSolubleGood
Methanol6.6Sparingly SolubleSolubleGood
Isopropanol4.3SolubleVery SolublePossible, may need co-solvent
Acetone5.1SolubleVery SolublePossible, may need co-solvent
Ethyl Acetate4.4SolubleVery SolublePossible, may need co-solvent
Dichloromethane3.4Very SolubleVery SolubleUnlikely
Toluene2.4SolubleVery SolublePossible, may need co-solvent
Hexane0.1Sparingly SolubleSolubleGood
Ethanol/WaterVariablePotentially Sparingly SolubleSolubleVery Good
Toluene/HexaneVariablePotentially Sparingly SolubleSolubleVery Good

Detailed Recrystallization Protocol

Once a suitable solvent has been identified from the screening process, the following protocol can be used for the bulk purification of this compound.

Materials and Equipment
  • Crude this compound

  • Optimal recrystallization solvent (determined from screening)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Condenser (optional, for volatile solvents)

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Watch glass

Procedure
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Add the minimum amount of the chosen solvent to just cover the solid. Heat the mixture on a hot plate with stirring. Continue to add the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution upon cooling.[2]

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a fluted filter paper into a pre-warmed Erlenmeyer flask. This step should be done rapidly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5][6] Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and flask.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals on a watch glass or in a desiccator. Determine the melting point of the recrystallized product and calculate the percent recovery.

Recrystallization Workflow Diagram

Recrystallization_Workflow start Start: Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end End: Pure Product dry->end

Caption: Step-by-step recrystallization workflow.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the melting point of the compound being lower than the boiling point of the solvent. To remedy this, add more solvent, reheat to dissolve the oil, and allow it to cool more slowly.

  • No Crystal Formation: If no crystals form upon cooling, the solution may be too dilute. Evaporate some of the solvent to concentrate the solution and try cooling again. Scratching the inside of the flask with a glass rod or adding a seed crystal can also induce crystallization.

  • Low Recovery: This may be caused by using too much solvent, not cooling the solution sufficiently, or washing the crystals with solvent that is not ice-cold.

Conclusion

The successful recrystallization of this compound is highly dependent on the selection of an appropriate solvent. By understanding the physicochemical properties of the target compound and employing a systematic screening process, researchers can identify an optimal solvent system that maximizes both purity and yield. The protocols and theoretical considerations outlined in this application note provide a robust framework for achieving high-purity this compound for downstream applications.

References

  • Crystallization of Phenyl Salicylate - YouTube. (2020, July 6). Retrieved from [Link]

  • Crystallization from Melt Demonstration - SERC (Carleton). (2005, October 3). Retrieved from [Link]

  • Phenyl 4-(2-phenylpropan-2-yloxy)benzoate | C22H20O3 | CID 22994717 - PubChem. (n.d.). Retrieved from [Link]

  • recrystallization, filtration and melting point. (n.d.). Retrieved from [Link]

  • Phenyl 2-hydroxybenzoate - ChemBK. (2025, August 19). Retrieved from [Link]

  • CN104058958A - Preparation method of phenyl salicylate - Google Patents. (2002, May 31).
  • 2-(2-Phenylpropan-2-yloxycarbonyl)benzoic acid | C17H16O4 | CID 153882066 - PubChem. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization - University of Rochester. (n.d.). Retrieved from [Link]

  • Recrystallization. --->. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

Sources

Phenyl 2-Isopropoxybenzoate: A Strategic Intermediate for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Section 1: Introduction and Strategic Overview

In the landscape of organic synthesis, the strategic selection of intermediates is paramount to the efficient construction of complex molecular architectures. Phenyl 2-isopropoxybenzoate is an aromatic ester that, while not extensively documented as a commercial reagent, presents significant potential as a versatile building block, particularly in the fields of medicinal chemistry and materials science. Its structure combines a phenyl ester moiety with a sterically influential ortho-isopropoxy group, offering a unique combination of reactivity and control.

The phenyl ester group serves as an activated form of a carboxylic acid and is a well-established substrate for transformations such as the Fries rearrangement, enabling the synthesis of valuable hydroxyaryl ketone scaffolds. Concurrently, the 2-isopropoxy group exerts significant electronic and steric influence. As an electron-donating group, it activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles primarily to the para position. Its steric bulk can influence the regioselectivity of reactions at the ester carbonyl and the adjacent aromatic ring, providing a level of control not achievable with smaller groups like the methoxy substituent.[1]

This guide provides a comprehensive overview of the synthesis of phenyl 2-isopropoxybenzoate and details its application in key synthetic transformations. The protocols herein are designed for researchers, scientists, and drug development professionals seeking to leverage this intermediate's unique properties for the synthesis of novel compounds.

Section 2: Physicochemical Properties & Safety Considerations

Table 1: Estimated Physicochemical Properties

PropertyEstimated Value/InformationBasis of Estimation
CAS Number Not assignedSpecialized, non-commercial compound
Molecular Formula C₁₆H₁₆O₃-
Molecular Weight 256.30 g/mol -
Appearance Colorless to pale yellow oil or low-melting solidAnalogy to similar phenyl esters[3]
Solubility Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, Acetone)General properties of aromatic esters
Boiling Point > 300 °C (estimated)Extrapolation from phenyl benzoate

Safety Profile & Handling Precautions:

  • Irritation: Based on data for analogous compounds, phenyl 2-isopropoxybenzoate should be presumed to be a skin and eye irritant.[4][5]

  • Toxicity: Phenyl benzoate is reported as harmful if swallowed.[6] Similar precautions should be taken for this derivative.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling this compound.[4] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of any vapors.

  • Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Avoid release into the environment.[2]

Section 3: Synthesis of Phenyl 2-Isopropoxybenzoate

The most direct route to phenyl 2-isopropoxybenzoate is the esterification of 2-isopropoxybenzoic acid with phenol. This can be achieved using standard coupling agents or by conversion of the carboxylic acid to an acid chloride followed by reaction with phenol.

Protocol 1: Synthesis via Acyl Chloride Intermediate

This two-step protocol offers a reliable and high-yielding pathway. First, 2-isopropoxybenzoic acid is converted to its corresponding acyl chloride, which is then reacted with phenol to form the desired ester.

Workflow for Synthesis of Phenyl 2-Isopropoxybenzoate

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Esterification A 2-Isopropoxybenzoic Acid C 2-Isopropoxybenzoyl Chloride (Intermediate) A->C DCM, cat. DMF 0 °C to RT B Thionyl Chloride (SOCl₂) or Oxalyl Chloride D Phenol F Phenyl 2-Isopropoxybenzoate (Final Product) C->F DCM, 0 °C to RT E Pyridine or Triethylamine (Base)

Caption: Workflow for the two-step synthesis of the target intermediate.

Step-by-Step Methodology:

  • Acyl Chloride Formation:

    • To a flame-dried, argon-purged round-bottom flask, add 2-isopropoxybenzoic acid (1.0 eq).

    • Dissolve the acid in anhydrous dichloromethane (DCM, approx. 0.2 M).

    • Add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC (quenching an aliquot with methanol to form the methyl ester) until the starting material is consumed.

    • Causality Note: The conversion to the highly reactive acyl chloride is necessary for efficient esterification with the weakly nucleophilic phenol. DMF catalyzes this conversion.

  • Esterification:

    • In a separate flask, dissolve phenol (1.1 eq) and pyridine (1.5 eq) in anhydrous DCM.

    • Cool this solution to 0 °C.

    • Slowly add the freshly prepared solution of 2-isopropoxybenzoyl chloride from Step 1 to the phenol solution via cannula.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Causality Note: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[7]

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[8]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield phenyl 2-isopropoxybenzoate.

Section 4: Applications in Organic Synthesis

The Fries Rearrangement: A Pathway to Functionalized Benzophenones

The Fries rearrangement is a powerful Lewis acid-catalyzed transformation that converts a phenyl ester into a mixture of ortho- and para-hydroxyaryl ketones. The bulky 2-isopropoxy group on the benzoyl moiety is expected to influence the regioselectivity of the acyl group migration onto the phenol ring.

G Start Phenyl 2-Isopropoxybenzoate Complex Oxygen-Lewis Acid Complex Start->Complex Coordination LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->Complex Acylium Acylium Ion Intermediate + Phenoxide-Lewis Acid Complex->Acylium C-O Cleavage OrthoAttack Electrophilic Attack (ortho position) Acylium->OrthoAttack ParaAttack Electrophilic Attack (para position) Acylium->ParaAttack OrthoProduct 2-Hydroxybenzophenone Derivative OrthoAttack->OrthoProduct Rearomatization & Hydrolysis ParaProduct 4-Hydroxybenzophenone Derivative ParaAttack->ParaProduct Rearomatization & Hydrolysis

Sources

Troubleshooting & Optimization

Technical Support: Optimization of Phenyl 2-Isopropoxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Critical Analysis

The synthesis of phenyl 2-isopropoxybenzoate presents a "perfect storm" of kinetic barriers:

  • Steric Hindrance: The ortho-isopropoxy group creates significant steric bulk around the carbonyl center, physically blocking nucleophilic attack.

  • Electronic Deactivation: The alkoxy group is an Electron Donating Group (EDG). Through resonance, it increases electron density at the carbonyl carbon, making it less electrophilic and less reactive toward nucleophiles.[1]

  • Poor Nucleophilicity: Phenol is a significantly weaker nucleophile than primary or secondary aliphatic alcohols, requiring base catalysis to form the more reactive phenoxide species.[1]

The Solution: Standard Fischer esterification will fail. To maximize yield, you must utilize an Acyl Chloride intermediate activated by DMF , followed by an anhydrous coupling with DMAP catalysis .[1]

Recommended Protocol: The Activated Acid Chloride Route

This method is the industry standard for hindered benzoates, offering the highest conversion rates by bypassing the low reactivity of the carboxylic acid.

Phase 1: Acid Chloride Generation (The Critical Step)

Many researchers fail here because they assume refluxing in thionyl chloride is sufficient. For ortho-substituted benzoic acids, it is often not.[1]

Reagents:

  • 2-Isopropoxybenzoic acid (1.0 equiv)[1]

  • Thionyl Chloride (

    
    ) (1.5 - 2.0 equiv)
    
  • Catalyst: N,N-Dimethylformamide (DMF) (3-5 drops / catalytic amount)[1]

  • Solvent: Toluene or DCM (optional, neat is preferred if scale allows)[1]

Protocol:

  • Dissolve the acid in dry solvent (or suspend in neat

    
    ).
    
  • Crucial: Add catalytic DMF. This forms the Vilsmeier-Haack reagent (chloroiminium ion), which is far more reactive than

    
     alone, ensuring conversion of the hindered acid.[1]
    
  • Reflux for 2–3 hours. Monitor by TLC (convert an aliquot to methyl ester with MeOH to check).

  • Evaporate excess

    
     and solvent under vacuum.[1] Do not purify the acid chloride on silica; use immediately.
    
Phase 2: The Coupling (Anhydrous)

Phenol requires base facilitation to react with the hindered acid chloride.

Reagents:

  • Crude 2-Isopropoxybenzoyl chloride (from Phase 1)[1]

  • Phenol (1.1 equiv)

  • Triethylamine (

    
    ) (1.5 equiv) - Primary acid scavenger
    
  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) - Nucleophilic catalyst[1]

  • Solvent: Anhydrous Dichloromethane (DCM) (

    
     M concentration)
    

Protocol:

  • Dissolve Phenol,

    
    , and DMAP in anhydrous DCM under inert atmosphere (
    
    
    
    or Ar).
  • Cool to 0°C.

  • Add the Acid Chloride (dissolved in minimal DCM) dropwise.

  • Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

  • Quench: Add water to hydrolyze unreacted acid chloride.

Alternative Protocol: Steglich Esterification (EDC/DMAP)

Use this if you wish to avoid thionyl chloride or if your substrate contains acid-sensitive groups.[1]

Why EDC instead of DCC? DCC forms dicyclohexylurea (DCU), which is notoriously difficult to filter completely from the product.[1][2] EDC forms a water-soluble urea byproduct that is easily removed during the aqueous wash.[2]

Protocol:

  • Dissolve 2-Isopropoxybenzoic acid (1.0 equiv), Phenol (1.1 equiv), and DMAP (0.1–0.2 equiv) in DCM.[1]

  • Cool to 0°C.

  • Add EDC[1]·HCl (1.2–1.5 equiv) in one portion.

  • Stir at 0°C for 1 hour, then warm to RT overnight.

  • Workup: Wash with water, then 1M HCl, then Sat.

    
    .
    

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned black/dark brown. What happened?

Diagnosis: Phenol oxidation.[1] Fix: Phenols are prone to oxidation in air, especially under basic conditions.[1]

  • Action: Ensure the reaction vessel is purged with Nitrogen or Argon.

  • Action: Use fresh phenol (white crystals, not pink/red).[1]

Q2: I have low yield, and I recover the starting benzoic acid.

Diagnosis: Incomplete Acid Chloride formation.[1] Fix: The ortho-isopropoxy group sterically hinders the attack of thionyl chloride.

  • Action: Did you use DMF? You must use DMF as a catalyst.[1]

  • Action: Increase reflux time in Phase 1.

Q3: I cannot separate the product from unreacted phenol.

Diagnosis: Similar polarity (Rf values).[1] Fix: Exploit the acidity of phenol (


).
  • Action: Wash the organic layer with 1M NaOH (or 2M NaOH) instead of bicarbonate. This deprotonates the phenol into water-soluble sodium phenoxide, partitioning it into the aqueous layer. The ester remains in the organic layer.

Q4: My yield is <50% even with the Acid Chloride method.

Diagnosis: Hydrolysis or N-Acylurea formation.[1] Fix:

  • Check Solvents: Ensure DCM is anhydrous. Moisture destroys the acid chloride immediately.

  • Order of Addition: Ensure the base is present before adding the acid chloride to the phenol to prevent HCl buildup (though less critical with acid chlorides than coupling agents).

Data & Visualization

Comparison of Methods
FeatureAcid Chloride (Recommended)Steglich (EDC/DMAP)Direct Fischer
Yield (Hindered) High (85-95%) Moderate (60-75%)Very Low (<20%)
Reaction Time Fast (Phase 2)Slow (Overnight)Slow
Purification Easy (NaOH wash)Easy (Aq. wash)Difficult
Moisture Sensitivity HighModerateLow
Key Catalyst DMF (Phase 1), DMAP (Phase 2)DMAP

Workflow Diagram: Acid Chloride Activation

The following diagram illustrates the catalytic cycle of DMF in generating the acid chloride, the critical step for overcoming steric hindrance.

G Start 2-Isopropoxybenzoic Acid AcidCl Acid Chloride (Activated) Start->AcidCl Attacked by Vilsmeier Rgt SOCl2 SOCl2 Vilsmeier Vilsmeier Intermediate (Chloroiminium) SOCl2->Vilsmeier DMF DMF (Catalyst) DMF->Vilsmeier Reacts with SOCl2 Vilsmeier->AcidCl Transfers Cl Regenerates DMF AcidCl->DMF DMF Regenerated Coupling Coupling Phase (Phenol + DMAP) AcidCl->Coupling Isolable Intermediate Product Phenyl 2-isopropoxybenzoate Coupling->Product Nucleophilic Acyl Substitution

Caption: DMF acts as a catalytic transfer agent, forming a highly reactive chloroiminium species that overcomes the steric barrier of the ortho-substituted acid.[1]

Troubleshooting Logic Tree

Troubleshooting Issue Low Yield or Impure Product Check1 Is the Acid Chloride forming? Issue->Check1 Yes1 Yes Check1->Yes1 No1 No / Unsure Check1->No1 Check2 Is Phenol remaining? Yes1->Check2 Action1 Add DMF Catalyst Check Moisture No1->Action1 Action2 Wash with 1M NaOH (Deprotonate Phenol) Check2->Action2 Yes Check3 Black Tar Formation? Check2->Check3 No Action3 Use Inert Atmosphere (N2) Prevent Phenol Oxidation Check3->Action3 Yes

Caption: Decision matrix for diagnosing yield failures in phenolic ester synthesis.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524.[1]

  • Arrieta, A., et al. (1984).[1] Synthesis of Esters from Carboxylic Acids and Alkyl Halides.[1] Synthetic Communications, 14(10).[1] (Reference for acid chloride activation dynamics).

  • Common Organic Chemistry. (2023). Thionyl Chloride (SOCl2) Reaction Conditions & Mechanism. (Detailed mechanism on DMF catalysis).

  • Royal Society of Chemistry. (2021).[1][2] A solvent-reagent selection guide for Steglich-type esterification. (Optimization of phenolic esters).

Sources

Technical Guide: Purification Strategies for Unreacted Phenyl Salicylate

Author: BenchChem Technical Support Team. Date: February 2026


) from Reaction Mixtures

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

Phenyl salicylate (Salol) presents a unique purification challenge due to its physical properties. Unlike high-melting solids, phenyl salicylate has a melting point of 41–43°C .[1] This low melting point creates a narrow thermodynamic window for crystallization, frequently causing the compound to "oil out" (separate as a liquid phase) rather than crystallize, trapping impurities or preventing separation.

Furthermore, while it contains a phenolic ester, its acidity is insufficient for extraction with weak bases (e.g.,


), yet it hydrolyzes rapidly in strong bases (

). Successful removal requires selecting a method based on the stability of your target product.
Physical Property Profile
PropertyValueImplication for Purification
Melting Point 41–43°CHigh risk of oiling out during recrystallization.
Boiling Point 173°C (12 mmHg)Vacuum distillation is viable but requires <5 mmHg to avoid thermal decomposition.
Solubility (Water) Insoluble (<0.1%)Aqueous washes alone are ineffective.
Solubility (EtOH) Soluble (1:[2]6)Ethanol/Water is the ideal recrystallization system.
Reactivity Base-labileHydrolyzes to phenol and salicylic acid in NaOH.

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the safest removal method for your specific mixture.

PurificationStrategy cluster_legend Key Start Start: Mixture contains Unreacted Phenyl Salicylate IsProductAcidic Is your Target Product Acidic (e.g., Phenolic)? Start->IsProductAcidic IsProductBaseStable Is your Target Product Stable to NaOH? IsProductAcidic->IsProductBaseStable No (Neutral) Scale Scale of Reaction IsProductAcidic->Scale Yes (e.g., Fries Product) IsProductBaseStable->Scale No (Labile) Method_Saponification Method B: Saponification Wash (Destructive Removal) IsProductBaseStable->Method_Saponification Yes (Stable) Method_Recryst Method A: Fractional Recrystallization (Ethanol/Water) Scale->Method_Recryst Medium (5g - 100g) Method_Chromatography Method C: Flash Chromatography (Silica Gel) Scale->Method_Chromatography Small (<5g) Method_Distillation Method D: Vacuum Distillation (<5 mmHg) Scale->Method_Distillation Large (>100g) Recommended Recommended Aggressive Aggressive

Figure 1: Purification Decision Tree based on product stability and scale.

Method A: Fractional Recrystallization (Ethanol/Water)

Best For: Thermally stable products; removing phenyl salicylate when it is the minor impurity.

The "Oiling Out" phenomenon is the primary failure mode here. If the solution is too concentrated or cooled too quickly, phenyl salicylate forms a liquid oil that coats your product.

Protocol
  • Dissolution: Dissolve the crude mixture in the minimum amount of boiling Ethanol (95%).

  • Initial Cooling: Allow the solution to cool to approximately 45–50°C (just above the MP of phenyl salicylate).

  • The "Cloud Point" Titration:

    • Add warm water (approx. 40°C) dropwise with vigorous stirring.

    • Stop immediately when a persistent turbidity (cloudiness) appears.

  • Seeding (Critical): If available, add a seed crystal of your target product.

  • Controlled Cooling:

    • Do not place directly in an ice bath.

    • Allow to cool to room temperature (20–25°C) slowly over 2 hours.

    • Mechanism: This allows the higher-melting target product to crystallize out while phenyl salicylate (MP 42°C) remains in the supernatant oil/solvent mix.

  • Filtration: Filter the crystals. Wash with a cold 50:50 Ethanol/Water mixture.

Validation: Check the melting point.[3][4][5][1][6][7] If the range is depressed (e.g., <10°C below expected), repeat.

Method B: Saponification Wash (Destructive Removal)

Best For: Neutral, alkali-stable products (e.g., hydrocarbons, ethers) where phenyl salicylate is a contaminant. Warning: Do not use if your product is an ester, amide, or phenol.

This method exploits the ester linkage.[4] We intentionally hydrolyze the impurity into water-soluble fragments (sodium phenoxide and sodium salicylate).

Protocol
  • Solvation: Dissolve the crude mixture in an organic solvent immiscible with water (e.g., Diethyl Ether or Dichloromethane).

  • Hydrolysis Wash:

    • Wash the organic layer with 10% NaOH solution (2-3 times).

    • Tip: Mild heating (warm water bath) accelerates the hydrolysis of the phenyl salicylate ester bond.

  • Separation:

    • The phenyl salicylate converts to Sodium Salicylate (water soluble) and Sodium Phenoxide (water soluble).[8]

    • Your neutral product remains in the organic layer.

  • Neutralization: Wash the organic layer with water, then Brine.

  • Drying: Dry over

    
     and evaporate solvent.
    

Method C: Flash Chromatography

Best For: Small scale (<5g), high purity requirements, or separating Fries rearrangement products (e.g., 2,4-dihydroxybenzophenone).

Phenyl salicylate is less polar than its rearrangement products (benzophenones) because it lacks the second free hydroxyl group and the chelation effects are different.

Recommended Conditions
  • Stationary Phase: Silica Gel (230–400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate gradient.

    • Start: 95:5 Hexane:EtOAc (Elutes non-polar impurities).

    • Ramp: 90:10 to 80:20 (Phenyl salicylate typically elutes early due to internal hydrogen bonding and lower polarity compared to di-hydroxy species).

  • Visualization: UV Light (254 nm). Phenyl salicylate absorbs strongly in the UV range (290–325 nm).[4][5]

Troubleshooting & FAQs

Q1: My mixture turned into a milky oil at the bottom of the flask during recrystallization. What happened?

Diagnosis: "Oiling Out." You exceeded the saturation limit at a temperature above the melting point (42°C). Fix:

  • Re-heat the mixture until the oil dissolves.

  • Add a small amount of extra Ethanol (solvent).

  • Cool much slower.

  • Scratch the glass: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface to induce nucleation before the oil phase forms.

Q2: I used NaOH to wash the product, but my yield dropped significantly.

Root Cause: Your product was likely hydrolyzed. Even if your product is sterically hindered, 10% NaOH is a strong nucleophile. Alternative: If your product is acid-stable, consider acid-catalyzed hydrolysis (reflux with dilute


), though this is generally slower than base hydrolysis. The safest path is Chromatography .
Q3: How do I separate Phenyl Salicylate from 2,4-Dihydroxybenzophenone (Fries Product)?

Strategy: Use the acidity difference.

  • 2,4-Dihydroxybenzophenone has two phenolic protons. The 4-OH is more acidic (

    
    ).
    
  • Phenyl Salicylate has one phenolic proton (

    
    ) but is an ester.
    
  • Workflow: Dissolve mixture in ether. Extract with Sodium Carbonate (

    
    ) . The highly acidic 4-OH of the benzophenone may allow it to be extracted into the aqueous layer (depending on exact pH control), while phenyl salicylate remains in the organic layer. Note: Chromatography is superior for this specific separation due to overlapping pKa values.
    

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Sharifi, A. et al. "Solvent-free Fries rearrangement of phenyl salicylate...". Journal of Chemical Research, 2008 . (Context on separating salicylate from rearrangement products).

  • PubChem. "Phenyl Salicylate - Compound Summary". National Library of Medicine. [Link] (Physical property verification).

  • Sullivan, R. "Purification of low-melting solids by recrystallization".

Sources

Technical Guide: Optimizing Reaction Temperature for O-Isopropylation of Salol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermal Balancing Act

You are likely reading this because your yield of Phenyl 2-isopropoxybenzoate is inconsistent, or you are seeing high levels of impurities (propene or salicylic acid).

The O-isopropylation of Salol (Phenyl salicylate) is a classic Williamson Ether Synthesis , but it presents a specific thermodynamic challenge. You are reacting a secondary alkyl halide (isopropyl bromide/chloride) with a phenolic ester .[1]

This creates a "Thermal Trilemma" where temperature dictates three competing outcomes:

  • 
     Substitution (Desired):  Formation of the ether.
    
  • 
     Elimination (Undesired):  Formation of propene gas.[1]
    
  • Hydrolysis/Transesterification (Undesired): Cleavage of the sensitive phenyl ester bond.

This guide defines the operational window to maximize Pathway 1 while suppressing Pathways 2 and 3.

Module 1: The Thermodynamic Sweet Spot

The Mechanism

The reaction relies on the deprotonation of the phenolic hydroxyl group by a mild base (typically


) to form a phenoxide anion, which then attacks the isopropyl halide.
Temperature Impact Analysis
Temperature ZoneReaction BehaviorOutcome
< 50°C Kinetic Trap Incomplete Conversion. The steric hindrance of the secondary isopropyl group prevents the nucleophile from attacking effectively. Reaction times extend to 24-48 hours.[1]
60°C - 80°C The Sweet Spot Optimal Yield. Sufficient energy to overcome the

activation barrier. The rate of substitution outpaces elimination.
> 90°C Thermodynamic Degradation Elimination & Hydrolysis. The

pathway (entropy-driven) becomes dominant, generating propene. The phenyl ester bond becomes labile, leading to salicylic acid byproducts.
Visualizing the Pathway Competition

The following diagram illustrates the kinetic competition governed by temperature.

ReactionPathways Salol Salol (Phenyl Salicylate) Intermediate Phenoxide Intermediate Salol->Intermediate Deprotonation Base Base (K2CO3) Base->Intermediate Product Phenyl 2-isopropoxybenzoate (Target Ether) Intermediate->Product SN2 Attack (60-80°C) Byproduct1 Propene + Salol (Elimination) Intermediate->Byproduct1 E2 Elimination (>90°C) Byproduct2 Salicylic Acid + Phenol (Hydrolysis) Intermediate->Byproduct2 Hydrolysis (Moisture + Heat)

Figure 1: Reaction pathways for Salol alkylation. Green indicates the target pathway; red indicates thermal failure modes.

Module 2: Troubleshooting Guide

Issue 1: Low Yield with Recovered Starting Material

Diagnosis: Kinetic Stalling. The reaction temperature is likely too low to overcome the steric hindrance of the secondary halide.

  • Fix: Increase temperature to reflux (if using Acetone, switch to Acetonitrile) .

  • Catalytic Boost: Add 10 mol% Potassium Iodide (KI) . This performs an in-situ Finkelstein reaction, converting alkyl bromide/chloride to the more reactive alkyl iodide.

Issue 2: Formation of "Tar" or Gummy Residue

Diagnosis: Polymerization/Elimination. Excessive heat (>100°C) caused the isopropyl halide to eliminate to propene, leaving the phenoxide with nothing to react with but itself or solvent impurities.

  • Fix: Lower temperature to 70°C . Ensure you are using a reflux condenser to capture solvent but avoid superheating in sealed vessels.[1]

Issue 3: Product Smells Like Phenol / High Acidity

Diagnosis: Ester Hydrolysis. Water entered the system. At elevated temperatures, even trace moisture with carbonate bases will hydrolyze the phenyl ester, releasing phenol and salicylic acid.

  • Fix: Switch to Anhydrous Solvents (DMF or Acetonitrile). Add 3Å Molecular Sieves to the reaction vessel. Do not use NaOH or KOH ; they are too strong and will saponify the ester immediately.

Module 3: The Optimized Protocol ("The Golden Batch")

This protocol is designed for Acetonitrile (MeCN) as the solvent. It offers a higher boiling point (


C) than acetone (

C), allowing the reaction to stay in the "Sweet Spot" without requiring pressure vessels.

Reagents:

  • Salol (1.0 eq)

  • 2-Bromopropane (1.5 eq) — Excess compensates for volatility and minor elimination.[1]

  • 
     (2.0 eq) — Anhydrous, granular (grind to powder for better surface area).
    
  • KI (0.1 eq) — Catalyst.

  • Solvent: Anhydrous Acetonitrile (10 mL per gram of Salol).[1]

Step-by-Step:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Place under a nitrogen atmosphere (balloon is sufficient) to exclude moisture.[1]

  • Solvation: Dissolve Salol in anhydrous Acetonitrile.

  • Activation: Add powdered

    
     and KI. Stir for 15 minutes at room temperature. Note: The solution may turn slight yellow as the phenoxide forms.
    
  • Addition: Add 2-Bromopropane via syringe.

  • Reaction: Heat the oil bath to 75°C (internal temp ~70-72°C). Gentle reflux is ideal.[1]

  • Monitoring: Monitor via TLC (Silica, Hexane:EtOAc 9:1) every 2 hours.

    • Target Time: 6–10 hours.[1]

  • Workup:

    • Cool to room temperature.[1]

    • Filter off the solid inorganic salts (

      
      ).
      
    • Evaporate the solvent under reduced pressure.

    • Redissolve residue in Ethyl Acetate and wash with cold 5% NaOH (rapidly) to remove unreacted Salol, then water, then brine. Crucial: Prolonged exposure to NaOH will destroy the product.

Module 4: Decision Tree for Optimization

Use this logic flow to determine your next experimental move.

TroubleshootingTree Start Start: Analyze LC/MS or TLC CheckYield Is Yield > 80%? Start->CheckYield Success Protocol Optimized. Proceed to Scale-up. CheckYield->Success Yes LowYield Low Yield (<50%) CheckYield->LowYield No CheckSM Is Starting Material (Salol) present? LowYield->CheckSM YesSM Incomplete Reaction CheckSM->YesSM Yes NoSM Side Reactions CheckSM->NoSM No Action1 Increase Temp to 80°C OR Add 0.1 eq KI YesSM->Action1 Action2 Check for Hydrolysis (Salicylic Acid present?) NoSM->Action2 Action3 Use Anhydrous Solvent Switch Base to K2CO3 Action2->Action3 If Acid Found

Figure 2: Troubleshooting logic for reaction optimization.

Module 5: Frequently Asked Questions (FAQ)

Q: Can I use Acetone instead of Acetonitrile? A: Yes, but Acetone boils at 56°C. At this temperature, the reaction with a secondary bromide is slow (24+ hours). If you must use Acetone, you must use the Potassium Iodide (KI) catalyst to accelerate the rate, or use a sealed pressure tube to safely heat it to 70°C.

Q: Why not use a stronger base like NaH to make it faster? A: Sodium Hydride (NaH) is risky with Salol. While it forms the phenoxide instantly, any trace of water or excess base can attack the ester linkage (the phenyl group is a decent leaving group).


 is much gentler and buffers the system, preventing ester cleavage [1].

Q: I see a new spot on TLC that isn't product or Salol. What is it? A: If the spot is very polar (stays at the baseline), it is likely Salicylic Acid from hydrolysis. If it is non-polar, it could be the "Claisen-type" rearrangement product, though this is rare below 150°C. Most likely, it is hydrolysis due to wet solvent.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 6.6: Ethers).[1]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reaction 0-14: The Williamson Ether Synthesis).[1][2]

  • PubChem. (n.d.).[1] Phenyl salicylate (Salol) Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

Sources

Technical Support Center: Steric Hindrance in 2-Isopropoxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ORTHO-BLK-002 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Low Yields & Side Reactions in Ortho-Substituted Benzoate Protocols

Executive Summary: The "Ortho-Blockade"

You are likely encountering difficulties synthesizing 2-isopropoxybenzoate derivatives due to the Ortho-Effect . This is not merely a matter of crowding; it is a dual-failure mode involving electronic deactivation and trajectory blocking.

  • The Etherification Barrier: Installing the isopropoxy group at the 2-position (ortho) on a salicylate scaffold competes with E2 elimination because the isopropyl electrophile is secondary (

    
    ).
    
  • The Esterification Barrier: If you are attempting to esterify 2-isopropoxybenzoic acid, the bulky ortho-alkoxy group twists the carbonyl out of planarity and physically blocks the Bürgi-Dunitz trajectory required for nucleophilic attack.

This guide bypasses standard textbook protocols (which often fail here) and provides industrial-grade workarounds.

Visualizing the Problem & Solution Pathways

The following decision tree outlines the two primary synthetic routes and the specific "rescue" protocols for each bottleneck.

G Start Starting Material: Salicylic Acid Derivative RouteA Route A: Etherification First (Install Isopropoxy Group) Start->RouteA RouteB Route B: Esterification First (React Carboxyl Group) Start->RouteB IssueA ISSUE: Low Yield / Elimination (Propene formation) RouteA->IssueA 2° Halide Risk SolA1 Fix 1: Optimized Williamson (DMF, K2CO3, 60°C) IssueA->SolA1 Standard Fix SolA2 Fix 2: Mitsunobu Reaction (PPh3, DIAD, iPrOH) IssueA->SolA2 High Performance Fix Target Target: Alkyl 2-Isopropoxybenzoate SolA1->Target SolA2->Target IssueB ISSUE: No Reaction / Slow Kinetics (Steric block of Carbonyl) RouteB->IssueB Ortho-Blocking SolB1 Fix 1: Acid Chloride Method (SOCl2 + Cat. DMF) IssueB->SolB1 Activation SolB2 Fix 2: Yamaguchi Esterification (2,4,6-TCBC + DMAP) IssueB->SolB2 Steric Bypass SolB1->Target SolB2->Target

Caption: Workflow logic for bypassing steric and electronic bottlenecks in 2-isopropoxybenzoate synthesis.

Module 1: Troubleshooting the Etherification (The Isopropoxy Install)

Context: You are reacting a salicylate (phenol) with an isopropyl halide, but you observe low conversion or significant alkene byproducts.

Q1: Why is my yield dropping when I scale up the Williamson Ether Synthesis?

Technical Diagnosis: You are fighting the competition between


 substitution and 

elimination.
  • The Cause: Isopropyl iodide/bromide is a secondary (

    
    ) alkyl halide. If you use a strong base (like NaH or NaOEt) or high temperatures (>80°C), the base abstracts a proton from the isopropyl group rather than attacking the carbon, generating propene gas and leaving unreacted phenol [1].
    
  • The Fix: Switch to a "Soft Base / Polar Aprotic" system.

    • Solvent: Use DMF (N,N-Dimethylformamide) or DMSO. These solvate the cation (

      
      ), leaving the phenoxide anion "naked" and highly nucleophilic, accelerating 
      
      
      
      over
      
      
      .
    • Base: Switch from NaH to Potassium Carbonate (

      
      ) . It is mild enough to deprotonate the phenol (
      
      
      
      ) but too weak to efficiently deprotonate the isopropyl halide (causing elimination).
Q2: I cannot get the reaction to go to completion. What is the "Nuclear Option"?

Technical Diagnosis: The steric bulk of the ortho-carboxylate is shielding the phenolic oxygen. The Protocol: Switch to the Mitsunobu Reaction . Instead of using an alkyl halide, use Isopropanol (alcohol) directly.

  • Reagents: Triphenylphosphine (

    
    ) + DIAD (Diisopropyl azodicarboxylate).
    
  • Mechanism: This activates the alcohol (isopropanol) into a leaving group. The phenol then attacks the activated alcohol.

  • Why it works: The mechanism is strictly

    
     with inversion (irrelevant for isopropanol) and operates under neutral conditions, completely avoiding the basicity issues that cause elimination [2].
    
Module 2: Troubleshooting the Esterification (The Acid Reaction)

Context: You have 2-isopropoxybenzoic acid and need to turn it into an ester, but Fischer esterification (


 + Alcohol) is yielding <10% product.
Q1: Why is Fischer Esterification failing?

Technical Diagnosis: The "Ortho-Effect."[1] The bulky isopropoxy group at position 2 forces the carbonyl group (


) to twist out of the plane of the benzene ring to relieve steric strain. While this increases acidity, it physically blocks the trajectory of the incoming alcohol nucleophile. The transition state energy is too high for standard acid catalysis [3].
Q2: How do I force the reaction?

The Protocol: You must activate the acid into a species so reactive that the steric barrier is overcome by electronic drive.

Option A: The Acid Chloride Route (Standard)

  • Reflux 2-isopropoxybenzoic acid with Thionyl Chloride (

    
    )  and a catalytic drop of DMF.
    
  • Critical Step: Evaporate the

    
     completely (chase with toluene).
    
  • React the resulting acid chloride with your alcohol and Pyridine/DMAP.

    • Note: Even the acid chloride is hindered. You must use DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.

Option B: The Yamaguchi Esterification (High-Value Substrates) If your target alcohol is expensive or complex, use the Yamaguchi protocol. This is the gold standard for hindered benzoates [4].

Protocol:

  • Reagent: 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent).[2][3][4]

  • Step 1: Form the mixed anhydride between your hindered acid and the reagent (Et3N, THF).

  • Step 2: Add DMAP (stoichiometric) and the alcohol.

  • Mechanism: DMAP attacks the mixed anhydride to form a super-active N-acylpyridinium species that is highly electrophilic, essentially "ignoring" the steric bulk [5].

Data Summary: Solvent & Catalyst Selection

Use this table to select conditions based on your specific failure mode.

Failure ModeRecommended SolventBase / CatalystTemperatureWhy?
Ether: Elimination DMF or NMP

(Anhydrous)
60°CPolar aprotic solvent boosts nucleophilicity; weak base prevents E2.
Ether: No Reaction THF (Dry)

/ DIAD
0°C

RT
Mitsunobu protocol forces coupling via phosphorous activation.
Ester: Slow Rate DCM or TolueneDMAP (10 mol%)RTDMAP forms a reactive intermediate that overcomes steric block.
Ester: Hydrolysis Toluene

(then Pyridine)
RefluxIrreversible conversion to acid chloride drives reaction forward.
Visualizing the Steric Mechanism

The diagram below illustrates why the ortho-isopropoxy group blocks the reaction, necessitating the activation strategies described above.

Mechanism cluster_0 Steric Shielding Zone Carbonyl Carbonyl Carbon Nu Incoming Nucleophile Nu->Carbonyl Blocked Trajectory Ortho Ortho-Isopropoxy (Steric Wall) Ortho->Nu Repulsion DMAP DMAP Catalyst DMAP->Carbonyl Fast Attack (Forms Active Intermediate)

Caption: The ortho-isopropoxy group creates a "Steric Shielding Zone" that repels standard nucleophiles. DMAP is small and nucleophilic enough to penetrate this zone and activate the carbonyl.

References
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Substitution vs Elimination.[5][6]

  • Swamy, K. C., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews.

  • Dippy, J. F. J., et al. (1956). The dissociation constants of some ortho-substituted benzoic acids. Journal of the Chemical Society.

  • Inanaga, J., et al. (1979).[2][3][7] A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization.[2] Bulletin of the Chemical Society of Japan.

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition.

Sources

Minimizing transesterification side reactions in phenyl benzoate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Transesterification Side Reactions

Diagnostic & Triage

Before modifying your protocol, we must confirm the nature of the side reaction. In phenyl benzoate synthesis, "transesterification" typically manifests in two distinct scenarios. Please identify which matches your observation:

  • Scenario A (Solvent Competition): You observe the formation of alkyl benzoates (e.g., Methyl Benzoate) instead of Phenyl Benzoate.

    • Root Cause:[1][2][3] Use of nucleophilic alcoholic solvents (Methanol, Ethanol).[4] Aliphatic alcohols are significantly stronger nucleophiles than phenols (

      
       16 vs. 10), outcompeting the phenol for the benzoyl source.
      
  • Scenario B (Intramolecular Scrambling): Your substrate contains other aliphatic ester groups which are migrating or exchanging during the reaction.

    • Root Cause:[1][2][3][5] Over-activation by nucleophilic catalysts (e.g., DMAP) or excessive basicity, causing attack on pre-existing ester moieties.

Mechanism of Failure

To prevent the issue, one must understand the competitive pathways. The diagram below illustrates how standard catalytic conditions can inadvertently trigger transesterification.

TransesterificationPathways BenzoylSource Benzoyl Source (Acid Chloride/Anhydride) ActivatedInter Activated N-Acyl Intermediate BenzoylSource->ActivatedInter Activation Catalyst Nucleophilic Catalyst (DMAP/Pyridine) Catalyst->ActivatedInter ExistingEster Existing Substrate Ester Group Catalyst->ExistingEster Path C: Unwanted Activation Product Phenyl Benzoate (Target) ActivatedInter->Product Path A: Phenol Attack (Slow) SideProduct Alkyl Benzoate (Transesterification) ActivatedInter->SideProduct Path B: Alcohol Attack (Fast - Kinetically Favored) Phenol Phenol (Target Nucleophile) Phenol->Product Impurity Aliphatic Alcohol (Solvent/Impurity) Impurity->SideProduct Scrambled Scrambled Substrate (Side Reaction) ExistingEster->Scrambled Nucleophilic Attack

Caption: Path B and Path C represent the failure modes. Aliphatic alcohols react orders of magnitude faster than phenols (Path B). Strong nucleophiles like DMAP can activate existing stable esters, making them susceptible to scrambling (Path C).

Troubleshooting Guides & Protocols
Issue 1: Solvent-Induced Transesterification (Scenario A)

Symptom: NMR shows methyl/ethyl benzoate peaks. Fix: Switch to non-nucleophilic, polar aprotic solvents.

ParameterRecommendationRationale
Solvent DCM, THF, or Toluene Strictly avoid MeOH/EtOH. Even trace amounts (from wet glassware) will react preferentially over phenol.
Base Triethylamine (Et₃N) or Pyridine Sufficient to deprotonate the phenol without causing hydrolysis.
Temperature 0°C to Room Temp Higher temperatures increase the rate of side reactions.

Optimized Protocol (Schotten-Baumann - Biphasic): This method eliminates solvent transesterification by using water/DCM.

  • Dissolve Phenol (1.0 equiv) in Dichloromethane (DCM) .

  • Add aqueous NaOH (1.0 M, 1.2 equiv). The phenoxide forms at the interface.

  • Cool to 0°C.

  • Add Benzoyl Chloride (1.1 equiv) dropwise.

  • Mechanism: The benzoyl chloride remains in the organic phase. The phenoxide attacks at the interface. Hydrolysis is minimized by low T, and no alcohol solvent is present to transesterify.

Issue 2: Substrate Scrambling via DMAP (Scenario B)

Symptom: The phenol is esterified, but another ester group elsewhere on the molecule has changed (e.g., an acetate became a benzoate). Fix: DMAP (4-Dimethylaminopyridine) is a powerful transesterification catalyst. If your substrate is sensitive, you must modulate its activity.

Protocol Adjustment: The "Steglich Light" Method Standard Steglich (DCC/DMAP) is too aggressive for sensitive substrates.

  • Reduce Catalyst Loading: Use 0.5–1.0 mol% DMAP (standard is often 10-20%).

  • Use DMAP-H Salts: Use DMAP·HCl instead of free base DMAP. It buffers the basicity while maintaining catalytic turnover.

  • Alternative Catalyst: Switch to N-Methylimidazole (NMI) . It is less nucleophilic than DMAP and significantly reduces the risk of attacking existing esters [1].

Frequently Asked Questions (FAQ)

Q: Can I use ethanol to recrystallize my phenyl benzoate product? A: Yes, but only AFTER the reaction is quenched and acid-free. Transesterification requires a catalyst (acid or base). If you recrystallize crude product containing residual benzoyl chloride or unneutralized base in hot ethanol, you will convert your product to Ethyl Benzoate.

  • Action: Wash the organic layer with 1M HCl, then NaHCO₃, then Brine before recrystallization.

Q: Why is my yield low even though I used excess phenol? A: Phenols are poor nucleophiles. If you use a weak base (like pyridine) and the reaction is slow, moisture from the air can hydrolyze the benzoyl chloride.

  • Action: Ensure anhydrous conditions if using the homogeneous method (DCM/Pyridine). If using the aqueous Schotten-Baumann method, ensure the stirring is vigorous (vortexing) to maximize interfacial surface area.

Q: I see a "transesterification" spot on TLC, but I didn't use alcohol solvents. A: Check your starting material. Does your phenol contain an aliphatic hydroxyl group (e.g., 4-hydroxybenzyl alcohol)?

  • Insight: The aliphatic alcohol on the substrate will react before the phenol. You cannot selectively esterify the phenol in the presence of a free primary alcohol without protecting the alcohol first.

Comparative Data: Catalyst Selectivity

The following table highlights the risk of transesterification based on catalyst choice when esterifying phenols in the presence of other sensitive groups.

Catalyst SystemReactivity (Phenol)Transesterification RiskRecommended For
NaOH / H₂O (Schotten-Baumann) HighLow Simple substrates, scale-up.
DCC / DMAP (10 mol%) Very HighHigh Sterically hindered phenols; substrates with no other esters.
EDC / DMAP (1 mol%) ModerateModerate General lab scale synthesis.
DCC / DMAP·HCl ModerateLow Substrates with sensitive ester/lactone groups [2].
Benzoyl Chloride / Pyridine ModerateLow Traditional method; easy purification.
References
  • Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[6] Angewandte Chemie International Edition in English, 17(8), 569-583. Link

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 9.6.14 for Schotten-Baumann protocols). Link

  • Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH. (Comprehensive review of transesterification kinetics). Link

Sources

Stability of phenyl 2-propan-2-yloxybenzoate under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of Phenyl 2-Propan-2-yloxybenzoate

Executive Summary

You are likely working with This compound (also known as Phenyl 2-isopropoxybenzoate) as a prodrug candidate or a model substrate for steric studies.

In acidic environments (pH < 4.0), this compound presents a unique stability profile governed by two competing factors:

  • High Lability of Phenyl Esters: The phenoxide leaving group makes the ester bond significantly more reactive than standard alkyl esters.

  • Ortho-Steric Shielding: The bulky 2-isopropoxy group creates a "steric umbrella" that partially protects the carbonyl carbon from nucleophilic attack by water.

The Bottom Line: While the ortho-substituent provides some kinetic protection, the compound remains susceptible to hydrolysis in simulated gastric fluid (SGF) and acidic HPLC mobile phases. The ether linkage (isopropoxy group) is chemically stable under these conditions; degradation is almost exclusively driven by ester cleavage.

Module 1: Diagnostic & Troubleshooting

Is your compound degrading? Use this decision matrix to identify the root cause.

Troubleshooting Start Observed Instability (Loss of Parent Peak) CheckProds Analyze Degradation Products (HPLC/MS) Start->CheckProds Condition1 Product Mass = Parent - 94 Da (Loss of Phenol) CheckProds->Condition1 Major Path Condition2 Product Mass = Parent - 42 Da (Loss of Isopropyl) CheckProds->Condition2 Rare Condition3 New Peak = Methyl Ester (+14 Da shift vs Acid) CheckProds->Condition3 Artifact Result1 CAUSE: Acid-Catalyzed Hydrolysis (Ester Cleavage) Condition1->Result1 Result2 CAUSE: Ether Cleavage (Requires Strong Acid/Heat) Condition2->Result2 Result3 CAUSE: Transesterification (Solvent Artifact) Condition3->Result3

Figure 1: Diagnostic decision tree for identifying degradation pathways.

Common Issues & Solutions
SymptomProbable CauseTechnical Solution
Rapid degradation in SGF (pH 1.2) The phenyl ester is inherently labile despite steric hindrance.Protocol Adjustment: Conduct the assay at lower temperatures (e.g., 25°C vs 37°C) to capture early kinetic data.
New peak appears during HPLC analysis Transesterification: If using Methanol as a diluent/mobile phase, acid catalyzes the swap of Phenol for Methanol.Fix: Switch to Acetonitrile (ACN) for both sample preparation and mobile phase. ACN is aprotic and prevents transesterification.
Poor Mass Balance (<90%) Phenol volatility or poor retention of the polar acid product.Fix: Phenol can sublime during lyophilization. Monitor the appearance of 2-isopropoxybenzoic acid rather than the loss of phenol.
Inconsistent Retention Times pH drift in the mobile phase affecting the ionization of the product (Acid).Fix: Use a buffered mobile phase (Phosphate pH 2.5) rather than just 0.1% TFA to lock the ionization state of the degradation product (

).

Module 2: Mechanistic Insight

To stabilize this molecule, you must understand the


 Mechanism  (Acid-Catalyzed, Acyl-Oxygen cleavage, Bimolecular).
The Pathway

Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon highly electrophilic. Water attacks this carbon to form a tetrahedral intermediate.

Why is this compound unique?

  • The Leaving Group: Phenol (

    
    ) is a much better leaving group than ethanol (
    
    
    
    ), making the collapse of the intermediate faster than alkyl esters [1].
  • The "Umbrella" Effect: The 2-isopropoxy group is bulky. It rotates out of plane, physically blocking water from attacking the carbonyl carbon. This slows the rate of hydrolysis (

    
    ) compared to unsubstituted phenyl benzoate, but does not stop it [2].
    

Mechanism cluster_steric Steric Shielding Reactant Phenyl 2-isopropoxybenzoate (Protonated) TS Tetrahedral Intermediate (Sterically Crowded) Reactant->TS + H2O (Slow Step) Blocked by Isopropoxy Products 2-Isopropoxybenzoic Acid + Phenol TS->Products - PhOH (Fast) Driven by LG Stability

Figure 2: The


 hydrolysis pathway highlighting the rate-limiting steric blockade.

Module 3: Experimental Protocols

Protocol A: Kinetic Stability Assessment (HPLC)

Use this protocol to determine the half-life (


) in acidic media.

1. Reagents:

  • Buffer: Simulated Gastric Fluid (SGF) sine pepsin (pH 1.2) or 0.1 N HCl.

  • Solvent: Acetonitrile (HPLC Grade). Do not use Methanol.

  • Internal Standard: Benzoic Acid (if not interfering) or Benzophenone.

2. Sample Preparation:

  • Prepare a 10 mM stock solution of this compound in Acetonitrile.

  • Spike 100 µL of stock into 9.9 mL of pre-warmed (37°C) Acid Buffer.

  • Final concentration: 100 µM.

3. HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 50% B to 90% B over 10 minutes (Phenyl esters are hydrophobic).

  • Wavelength: 254 nm (detects both the benzoate core and phenol).

  • Temperature: 30°C.

4. Data Analysis:

  • Plot

    
     vs. Time.[2]
    
  • The slope

    
     represents the pseudo-first-order rate constant.
    
  • 
    .[2]
    

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use Methanol/Water for the stability study? A: No. In acidic conditions, methanol acts as a nucleophile. You will observe the formation of Methyl 2-isopropoxybenzoate via transesterification. Always use Acetonitrile or THF as the co-solvent.

Q2: Will the ether group (isopropoxy) cleave? A: Highly unlikely under standard laboratory conditions (pH 1-5, T < 60°C). Ether cleavage generally requires concentrated hydroiodic acid (HI) or hydrobromic acid (HBr) and reflux. If you see a loss of the isopropyl group, check for enzymatic activity (if using biological fluids) or extreme thermal stress.

Q3: Why is my "Time 0" sample already showing degradation? A: Phenyl esters are reactive. If your quenching method is insufficient, hydrolysis continues in the autosampler.

  • Tip: Quench acid samples by diluting immediately into cold Acetonitrile or a neutralizing buffer (pH 7.0 phosphate) before injection.

Q4: How does this compare to an ethyl ester? A: Expect the phenyl ester to be 10-100x more labile than the corresponding ethyl ester due to the better leaving group ability of phenol vs. ethanol. However, the ortho-isopropoxy group will make it more stable than a para-isopropoxy phenyl ester due to the steric effect [3].

References

  • Kirby, A. J. (1972). Hydrolysis and formation of esters of organic acids. In Comprehensive Chemical Kinetics (Vol. 10). Elsevier.

  • BenchChem Technical Support. (2025). A Comparative Guide to the Reactivity of Ortho-Substituted Phenyl Benzoates. BenchChem.

  • Vatsadze, S. Z., et al. (2025). Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters. ResearchGate.

  • IUPAC. (2025).

    
    ). IUPAC Gold Book.[3] 
    

Sources

Technical Support Center: Solubilization Guide for Phenyl 2-Isopropoxybenzoate

[1][2]

Case ID: Phenyl-2-Iso-Sol-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming Aqueous Solubility Limits of Phenyl 2-Isopropoxybenzoate (CAS: Analogous to 118-55-8 derivatives)[1][2]

Executive Summary & Chemical Profile

User Issue: Phenyl 2-isopropoxybenzoate precipitates immediately upon addition to aqueous media (cell culture media, buffers), compromising experimental reproducibility and bioavailability.

Root Cause Analysis: This compound is a highly lipophilic ester.[1][2] The phenyl ring and the isopropoxy substituent on the benzoate core significantly increase the partition coefficient (LogP), making it a "brick dust" or "grease ball" molecule (Class II/IV in BCS classification). It lacks ionizable groups (like free -COOH or -NH2) that would allow for pH-dependent solubilization in physiological ranges.[1][2]

Technical Recommendation: Do not attempt direct aqueous dissolution.[1][2] You must utilize a Pre-Solubilization Strategy involving organic co-solvents, surfactants, or molecular encapsulation (cyclodextrins) before introduction to the aqueous phase.

Physicochemical Snapshot
PropertyValue / DescriptionImplication
Water Solubility < 1 µg/mL (Predicted)Practically insoluble; requires carrier system.[1][2]
LogP (Octanol/Water) ~4.5 - 5.0 (Estimated)High membrane permeability but poor solubility.[1][2]
Hydrolytic Stability ModerateEster bond susceptible to hydrolysis in high pH or presence of esterases.[1][2]
Physical State Solid / CrystallineHigh lattice energy requires energy/solvent to break.[1][2]

Decision Matrix: Select Your Protocol

Use the following workflow to determine the optimal solubilization method based on your specific application.

Solubilization_Decision_TreeStartStart: Define ApplicationApp_TypeApplication Type?Start->App_TypeIn_VitroIn Vitro (Cell/Enzyme)App_Type->In_VitroIn_VivoIn Vivo (Animal)App_Type->In_VivoConc_CheckFinal Conc. Required?In_Vitro->Conc_CheckProtocol_CProtocol C:Lipid/Surfactant MixIn_Vivo->Protocol_COral/IPLow_Conc< 10 µMConc_Check->Low_ConcHigh_Conc> 10 µMConc_Check->High_ConcProtocol_AProtocol A:DMSO Spike (<0.5%)Low_Conc->Protocol_ASimpleProtocol_BProtocol B:HP-β-CyclodextrinHigh_Conc->Protocol_BPreferredHigh_Conc->Protocol_CAlternative

Figure 1: Decision tree for selecting the appropriate solubilization vehicle based on experimental constraints.

Step-by-Step Troubleshooting Protocols

Protocol A: The "DMSO Spike" (For Low Concentrations < 10 µM)

Best for: High-throughput screening, enzymatic assays.[1]

Mechanism: Uses a water-miscible organic solvent to carry the compound into the aqueous phase.[1][2] Warning: Exceeding the solubility limit will cause "crashing out" (micro-precipitation), often invisible to the naked eye but disastrous for data.

  • Prepare Stock: Dissolve Phenyl 2-isopropoxybenzoate in 100% anhydrous DMSO to make a 10 mM stock solution. Vortex until clear.

  • Intermediate Dilution (Critical Step):

    • Do NOT add the 10 mM stock directly to the cell media.

    • Prepare a 100x working solution in DMSO. (e.g., if final target is 1 µM, dilute stock to 100 µM in DMSO).

  • Final Addition:

    • Add the 100x DMSO working solution to the aqueous buffer/media while vortexing rapidly .

    • Final DMSO concentration: 1% (v/v).

    • Observation: Inspect for turbidity. If cloudy, proceed to Protocol B.

Protocol B: Cyclodextrin Complexation (The "Gold Standard")

Best for: Cell culture, protecting the ester from hydrolysis, higher concentrations.

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex.[1][2] The hydrophobic phenyl/isopropoxy groups sit inside the CD cavity, while the hydrophilic exterior interacts with water.

  • Prepare Vehicle: Make a 20% (w/v) HP-β-CD solution in water or PBS.[1][2] Filter sterilize (0.22 µm).

  • Prepare Compound: Weigh the solid Phenyl 2-isopropoxybenzoate.

  • Complexation:

    • Add the solid compound to the 20% CD vehicle.

    • Sonicate in a water bath at 37°C for 30-60 minutes.

    • Shake (orbitally) overnight at room temperature if not fully dissolved.[1]

  • Validation: Centrifuge at 10,000 x g for 5 mins. Use the supernatant.

    • Note: This method can often achieve concentrations of 1-5 mM in aqueous solution.[1][2]

Protocol C: Lipid/Surfactant Emulsion (For In Vivo/High Dose)

Best for: Animal studies (IP/Oral), rapid dispersion.

Formulation:

  • 10% DMSO (Solubilizer)[1]

  • 40% PEG 400 (Co-solvent)[1]

  • 5% Tween 80 (Surfactant)[1]

  • 45% Saline/Water (Diluent)[1]

Procedure:

  • Dissolve compound completely in the DMSO/Tween 80 mixture first.[2]

  • Add PEG 400 and vortex.

  • Slowly add Saline while vortexing.[2] A clear or slightly opalescent solution should form.[1][2]

Frequently Asked Questions (Technical FAQ)

Q: I see a fine white precipitate after 2 hours in cell media. Why? A: This is "Ostwald Ripening." Small, invisible aggregates formed initially are merging into larger crystals.

  • Fix: Switch to Protocol B (Cyclodextrins) . The inclusion complex is thermodynamically more stable than a simple supersaturated solution created by a DMSO spike.[2]

Q: Can I use Ethanol instead of DMSO? A: Yes, but Ethanol is more volatile and can cause concentration shifts due to evaporation.[1][2] DMSO is preferred for stock stability.[2] If using Ethanol, ensure caps are sealed tight and avoid long-term storage of the working solution.[1][2]

Q: Will the ester bond hydrolyze in solution? A: Phenyl esters are susceptible to hydrolysis, especially if the media contains serum (esterases) or has a high pH (>8.0).

  • Fix: Prepare fresh working solutions immediately before use. Store stocks at -20°C in anhydrous DMSO. The isopropoxy group provides some steric hindrance, potentially slowing hydrolysis compared to a simple phenyl benzoate, but stability should be validated.

Q: How do I store the stock solution? A:

  • Solvent: Anhydrous DMSO (Grade: Cell Culture Tested).

  • Container: Amber glass vials (to prevent plastic leaching and light degradation).

  • Temp: -20°C or -80°C.

  • Stability: Avoid repeated freeze-thaw cycles. Aliquot into single-use volumes.

References

  • Lipinski, C. A. (2000).[2] "Drug-like properties and the causes of poor solubility and poor permeability."[1][2][3] Journal of Pharmacological and Toxicological Methods.

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology.

  • Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.[1][2]

  • Sigma-Aldrich. "Phenyl benzoate Product Information & Solubility Data."[1][2]

  • PubChem. "Compound Summary: Phenyl 2-hydroxybenzoate (Structural Analog)."[1][2]

Validation & Comparative

Spectroscopic Fingerprinting: Phenyl 2-Isopropoxybenzoate vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenyl 2-isopropoxybenzoate is a critical intermediate and mesogenic core often utilized in the synthesis of liquid crystals and pharmaceutical precursors. Its structural rigidity and electronic environment are defined by the ortho-isopropoxy group , which exerts significant steric influence on the ester bond.

This guide provides an in-depth spectroscopic comparison of Phenyl 2-isopropoxybenzoate against its primary structural analogs: Phenyl Benzoate (the parent core) and Phenyl Salicylate (the 2-hydroxy precursor). We focus on the FTIR absorption profile of the ester bond , demonstrating how steric inhibition of resonance (SIR) and electronic induction create a unique fingerprint that distinguishes the target molecule from its alternatives.

Part 1: The Target Profile (Phenyl 2-Isopropoxybenzoate)

The FTIR spectrum of Phenyl 2-isopropoxybenzoate is dominated by the interplay between the electron-donating isopropoxy group and the steric twisting of the carbonyl moiety. Unlike planar benzoates, the ortho-substitution forces the carbonyl group out of coplanarity with the benzene ring, altering the vibrational frequency.

Key Absorption Peaks
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityMechanistic Origin
Ester Carbonyl

Stretch
1735 – 1748 StrongSteric Inhibition of Resonance: The bulky 2-isopropoxy group twists the C=O bond out of the phenyl plane, reducing conjugation and raising the frequency compared to planar benzoates.
Ester C-O

Asym
1240 – 1260 StrongCharacteristic aromatic ester "C-O" stretch coupled with ring vibrations.
Ether Linkage

1050 – 1100 MediumStretching vibration of the isopropoxy ether linkage.
Gem-Dimethyl

Sym
1380 & 1370 Medium"Doublet" characteristic of the isopropyl group (umbrella deformation).
Aromatic Ring

1590 – 1600 VariableRing breathing modes, often split due to asymmetry.

Part 2: Comparative Matrix (Target vs. Alternatives)

This section objectively compares the target molecule with its most common "alternatives"—structurally similar compounds that may be present as precursors, byproducts, or analogs.

Table 1: Spectral Differentiation Matrix
FeatureTarget: Phenyl 2-Isopropoxybenzoate Alt 1: Phenyl Salicylate (Salol) Alt 2: Phenyl Benzoate Alt 3: 2-Isopropoxybenzoic Acid
C=O[1] Frequency High (~1740 cm⁻¹) (Deconjugated)Low (~1680 cm⁻¹) (H-Bonded)Medium (~1730 cm⁻¹) (Conjugated)Low (~1680-1700 cm⁻¹) (Dimerized Acid)
Hydroxyl (O-H) Absent Present (Broad/Weak) (Intramolecular H-bond)Absent Present (Very Broad) (Carboxylic Dimer)
Aliphatic C-H Present (2980-2870) (Isopropyl)Absent Absent Present
Differentiation Gem-dimethyl doublet + High C=O Low C=O shift due to H-bonding Lack of aliphatic peaks Broad O-H trough
Mechanistic Comparison
  • Vs. Phenyl Salicylate: The conversion of the 2-hydroxy group to a 2-isopropoxy group removes the intramolecular hydrogen bond that stabilizes the carbonyl in Salol. This causes a drastic blue shift (increase in wavenumber) of the carbonyl peak from ~1680 cm⁻¹ to ~1740 cm⁻¹.

  • Vs. Phenyl Benzoate: The introduction of the bulky isopropoxy group creates steric hindrance. While Phenyl Benzoate is relatively planar (allowing

    
    -electron delocalization between the ring and carbonyl), the target molecule is twisted. This loss of conjugation  increases the bond order of the C=O, shifting it to a higher frequency.
    

Part 3: Mechanistic Insight & Visualization

Steric Inhibition of Resonance (SIR)

In the target molecule, the 2-isopropoxy group is too bulky to allow the carbonyl group to lie flat against the benzene ring.

  • Planar State (Conjugated):

    
    -electrons delocalize 
    
    
    
    weaker C=O bond
    
    
    lower frequency.[2]
  • Twisted State (Deconjugated):

    
    -overlap is broken 
    
    
    
    stronger C=O bond
    
    
    higher frequency.

This phenomenon explains why Phenyl 2-isopropoxybenzoate absorbs at a higher wavenumber than its unsubstituted parent.

Decision Logic for Identification

The following diagram outlines the logical flow for identifying Phenyl 2-isopropoxybenzoate from a mixture of its analogs using FTIR data.

FTIR_Identification Start Unknown Sample Spectrum CheckOH Check 3200-3500 cm⁻¹ region (O-H Stretch) Start->CheckOH HasOH Broad Band Present CheckOH->HasOH Yes NoOH No Broad Band CheckOH->NoOH No CheckCO Analyze C=O Peak Position HasOH->CheckCO NoOH->CheckCO LowCO < 1700 cm⁻¹ CheckCO->LowCO Yes HighCO > 1730 cm⁻¹ CheckCO->HighCO Yes ResultSalol Alternative: Phenyl Salicylate (Intramolecular H-bond) LowCO->ResultSalol Sharp OH (Intramol) ResultAcid Alternative: 2-Isopropoxybenzoic Acid (Acid Dimer) LowCO->ResultAcid Broad OH (Dimer) CheckCH Check 2800-3000 cm⁻¹ (Aliphatic C-H) HighCO->CheckCH Aliphatic Strong sp³ C-H + Gem-dimethyl (1380) CheckCH->Aliphatic Yes AromaticOnly Only sp² C-H (>3000) CheckCH->AromaticOnly No ResultTarget Target Identified: Phenyl 2-isopropoxybenzoate Aliphatic->ResultTarget ResultPB Alternative: Phenyl Benzoate (No Alkyl Group) AromaticOnly->ResultPB

Figure 1: Decision tree for spectroscopic differentiation of Phenyl 2-isopropoxybenzoate from common analogs.

Part 4: Experimental Protocol

To ensure reproducibility and high spectral resolution, the following protocol is recommended. This method minimizes environmental noise (water vapor) and maximizes the resolution of the critical "fingerprint" region.

Method: Attenuated Total Reflectance (ATR-FTIR)

Rationale: ATR is preferred over KBr pellets for this ester to avoid potential hydrolysis (if KBr is wet) and to provide a cleaner baseline for the aliphatic C-H region.

  • Instrument Setup:

    • Crystal: Diamond or ZnSe (Diamond preferred for durability).

    • Resolution: 4 cm⁻¹.[3]

    • Scans: 32 scans (background), 32 scans (sample).

    • Range: 4000 – 600 cm⁻¹.

  • Sample Preparation:

    • Ensure the crystal surface is cleaned with isopropanol and dried completely.

    • Place a small amount (approx. 2-5 mg) of solid/liquid Phenyl 2-isopropoxybenzoate onto the crystal center.

    • Apply pressure using the anvil until the absorbance of the strongest peak (C=O) reaches approximately 0.5 - 0.8 A.U. Do not over-tighten if the sample is a soft solid/liquid crystal.

  • Data Acquisition & Validation:

    • Acquire the spectrum.[4][5][6][7][8][9][10][11]

    • Self-Validation Step: Check the baseline at 2000-2500 cm⁻¹. It should be flat. If noisy, clean the crystal and re-run.

    • CO2 Correction: Apply atmospheric suppression if the doublet at 2350 cm⁻¹ is visible.

  • Analysis:

    • Zoom into 1700-1800 cm⁻¹ . Verify a single, sharp peak at ~1740 cm⁻¹.

    • Zoom into 1350-1400 cm⁻¹ . Look for the "split" peak (doublet) indicating the isopropyl group.

References

  • NIST Chemistry WebBook. Benzoic acid, phenyl ester (Phenyl Benzoate) Infrared Spectrum.[3] National Institute of Standards and Technology.[3] [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups (Esters and Aromatics).[Link]

  • Koppel, I. A., et al. Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Journal of Physical Organic Chemistry, 2006. [Link]

  • PubChem. Phenyl 2-isopropoxybenzoate Compound Summary. National Center for Biotechnology Information. [Link]

Sources

A Comparative Guide to the UV Absorption Properties of Phenyl Salicylate and Phenyl 2-Isopropoxybenzoate: A Methodological and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of the ultraviolet (UV) absorption characteristics of Phenyl Salicylate and a structurally related analogue, Phenyl 2-Isopropoxybenzoate. Phenyl salicylate, commercially known as Salol, is a well-established UV absorber used in polymers, coatings, and historically in sunscreens.[1][2][3] Its efficacy, however, is limited by its photochemical instability. This guide will explore the known properties of phenyl salicylate and present a scientific hypothesis on the expected performance of phenyl 2-isopropoxybenzoate, a compound designed to overcome these stability issues.

For the intended audience of researchers and drug development professionals, this document goes beyond a simple data sheet. It provides the foundational theory, a detailed experimental protocol to conduct a direct comparison, and the rationale behind the predicted differences in performance, grounded in principles of photochemistry and structure-activity relationships.

Physicochemical and Spectroscopic Profiles

A fundamental comparison begins with the core properties of each molecule. Phenyl salicylate is a well-characterized compound, whereas phenyl 2-isopropoxybenzoate is less common, and its data is primarily inferred from its carboxylic acid precursor, 2-isopropoxybenzoic acid.[4][5]

PropertyPhenyl SalicylatePhenyl 2-Isopropoxybenzoate
Synonyms Salol, Phenyl 2-hydroxybenzoatePhenyl 2-(propan-2-yloxy)benzoate
CAS Number 118-55-8[6]Not widely available
Molecular Formula C₁₃H₁₀O₃[1]C₁₆H₁₆O₃
Molecular Weight 214.22 g/mol [1]256.30 g/mol (Calculated)
Melting Point 41-43 °C[1][7]Data not available
Solubility Insoluble in water; Soluble in alcohol, ether, benzene.[1]Predicted to be insoluble in water; Soluble in organic solvents.
Known UV Absorption Range 290-325 nm[1][2][3]Predicted to be in a similar UVB/UVA range.

The Mechanism and Limitation of Phenyl Salicylate as a UV Absorber

Phenyl salicylate functions as a UV absorber primarily through a mechanism involving its specific chemical structure. The ortho-hydroxyl group (-OH) forms a strong intramolecular hydrogen bond with the adjacent ester carbonyl group. Upon absorbing UV radiation, the molecule is promoted to an excited state. This hydrogen bond facilitates a process called Excited-State Intramolecular Proton Transfer (ESIPT), where the proton from the hydroxyl group transfers to the carbonyl oxygen. This tautomerization provides a rapid, non-radiative pathway to dissipate the absorbed UV energy as harmless heat, allowing the molecule to return to its ground state.

However, a significant drawback of phenyl salicylate is its susceptibility to a competing photochemical reaction known as the Photo-Fries rearrangement.[8] Under prolonged UV exposure, the ester bond can cleave and reform, yielding dihydroxybenzophenone derivatives.[8] This irreversible reaction destroys the original UV-absorbing chromophore, leading to a loss of efficacy and the formation of potentially sensitizing byproducts. Its light sensitivity and poor stability are noted limitations.[7][9]

Phenyl 2-Isopropoxybenzoate: A Hypothesis for Improved Photostability

Phenyl 2-isopropoxybenzoate is designed to address the primary instability pathway of phenyl salicylate. By replacing the acidic proton of the hydroxyl group with a bulky, chemically stable isopropoxy group (-OCH(CH₃)₂), the following changes in performance are hypothesized:

  • Inhibition of Photo-Fries Rearrangement: The isopropoxy group at the ortho position sterically and electronically hinders the Photo-Fries rearrangement. This structural modification is a common strategy to enhance the photostability of UV absorbers.[10]

  • Elimination of the ESIPT Pathway: The absence of the acidic hydroxyl proton means the efficient ESIPT energy dissipation mechanism is no longer available. The molecule must rely on other, potentially less efficient, vibrational and rotational relaxation pathways.

  • Shift in Absorption Spectrum: The intramolecular hydrogen bond in phenyl salicylate causes a bathochromic (red) shift in its absorption spectrum.[11][12] Replacing the -OH group with an electron-donating isopropoxy group will alter the electronic structure of the chromophore. This is expected to result in a hypsochromic (blue) shift, moving the peak absorption wavelength (λmax) to a shorter wavelength compared to phenyl salicylate.

The core scientific question is whether the predicted gain in photostability outweighs the loss of the efficient ESIPT energy dissipation pathway.

G cluster_0 Phenyl Salicylate cluster_1 Phenyl 2-Isopropoxybenzoate (Hypothesized) a UV Photon Absorption b Excited State a->b c ESIPT Pathway (H-bond mediated) b->c Primary e Photo-Fries Rearrangement (Degradation Pathway) b->e Side Reaction d Heat Dissipation (Efficient) c->d f UV Photon Absorption g Excited State f->g h Vibrational Relaxation (No ESIPT) g->h Primary j Blocked Rearrangement (Enhanced Stability) g->j Predicted Outcome i Heat Dissipation (Less Efficient) h->i

Caption: Comparative photochemical pathways of Phenyl Salicylate and Phenyl 2-Isopropoxybenzoate.

Experimental Protocol for Comparative UV-Vis Spectrophotometry

To empirically validate the hypothesized differences, the following detailed protocol for a comparative analysis using UV-Visible spectrophotometry is provided. This methodology is designed as a self-validating system to determine and compare the wavelength of maximum absorbance (λmax), molar absorptivity (ε), and relative photostability.

Objective

To quantitatively compare the UV absorption characteristics and photostability of phenyl salicylate and phenyl 2-isopropoxybenzoate in a non-polar solvent.

Materials and Reagents
  • Phenyl Salicylate (≥99% purity)[2]

  • Phenyl 2-Isopropoxybenzoate (or custom synthesis)

  • Cyclohexane (Spectroscopic Grade)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

Instrumentation
  • Dual-beam UV-Visible Spectrophotometer capable of scanning from 400 nm to 200 nm.[13]

  • UV irradiation source (e.g., 312 nm UV lamp)

Experimental Workflow

G A 1. Solvent Selection (Cyclohexane) B 2. Prepare Stock Solutions (e.g., 100 µg/mL) A->B C 3. Prepare Serial Dilutions (e.g., 2, 4, 6, 8, 10 µg/mL) B->C D 4. Record UV Spectra (Scan 400-200 nm) C->D F 6. Create Beer-Lambert Plot (Absorbance vs. Concentration) C->F H 8. Photostability Test (UV exposure over time) C->H E 5. Identify λmax D->E D->F I 9. Analyze Data & Compare E->I G 7. Calculate Molar Absorptivity (ε) F->G G->I H->I

Caption: Experimental workflow for comparative UV-Vis analysis.

Step-by-Step Methodology

Part A: Determination of λmax and Molar Absorptivity (ε)

  • Solvent Selection Rationale: Cyclohexane is chosen as the solvent because it is transparent in the UV region of interest (>200 nm) and is non-polar, minimizing solute-solvent interactions that could shift the absorption spectrum.

  • Preparation of Stock Solutions:

    • Accurately weigh approximately 10.0 mg of phenyl salicylate and transfer to a 100 mL volumetric flask. Dissolve and dilute to the mark with cyclohexane to obtain a 100 µg/mL stock solution.

    • Repeat the process for phenyl 2-isopropoxybenzoate.

  • Preparation of Working Standards:

    • Perform serial dilutions from the stock solution to prepare a series of standards with concentrations such as 2, 4, 6, 8, and 10 µg/mL in 10 mL volumetric flasks.[14]

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan from 400 nm to 200 nm.

    • Use cyclohexane to zero the instrument (as a blank).

    • Measure the absorbance of each working standard in a 1 cm quartz cuvette.

  • Data Analysis:

    • For each compound, overlay the spectra to identify the wavelength of maximum absorbance, λmax.[14]

    • Construct a Beer-Lambert Law calibration curve by plotting absorbance at λmax versus concentration for each compound.[15] The law is given by A = εbc, where A is absorbance, ε is molar absorptivity, b is path length (1 cm), and c is concentration.

    • Determine the slope of the calibration curve. The molar absorptivity (ε) can be calculated from the slope (Slope = ε × molar mass). A higher ε value indicates a stronger absorption of light at that wavelength.[16]

Part B: Comparative Photostability Assessment

  • Sample Preparation: Prepare a fresh solution of each compound in cyclohexane at a concentration that gives an initial absorbance of ~1.0 at its λmax.

  • Initial Measurement: Record the initial UV spectrum (t=0) for both solutions.

  • UV Irradiation: Place the cuvettes under a UV lamp at a fixed distance.

  • Time-Course Measurement: At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), remove the cuvettes and record their UV absorption spectra.

  • Data Analysis:

    • For each compound, calculate the percentage of remaining absorbance at its λmax at each time point relative to the initial absorbance.

    • Plot the percentage of remaining absorbance versus irradiation time. A slower rate of decay indicates higher photostability.

Anticipated Results and Interpretation

This experimental framework allows for a robust, quantitative comparison. The collected data should be summarized as follows:

ParameterPhenyl SalicylatePhenyl 2-IsopropoxybenzoateInterpretation of Difference
λmax (nm) Experimental ValueExperimental ValueA shorter wavelength for the isopropoxy derivative would confirm the predicted hypsochromic shift.
Molar Absorptivity (ε) at λmax (L mol⁻¹ cm⁻¹) Experimental ValueExperimental ValueCompares the intrinsic ability of each molecule to absorb a photon at its peak wavelength.
Photodegradation Half-Life (t₁/₂, min) Experimental ValueExperimental ValueA significantly longer half-life for the isopropoxy derivative would validate the hypothesis of enhanced photostability.

Conclusion

Phenyl salicylate is a known UV absorber whose utility is compromised by its photochemical instability via the Photo-Fries rearrangement.[8] The structural modification in phenyl 2-isopropoxybenzoate, specifically the replacement of the ortho-hydroxyl with an isopropoxy group, is rationally designed to block this degradation pathway. This is hypothesized to confer superior photostability, a critical attribute for any long-lasting UV filter application. However, this modification eliminates the efficient ESIPT mechanism for energy dissipation and is predicted to cause a hypsochromic shift in its absorption spectrum.

The experimental protocol detailed in this guide provides a clear and scientifically rigorous method for researchers to directly test this hypothesis. By quantifying the key parameters of λmax, molar absorptivity, and photostability, formulation scientists and drug development professionals can generate the necessary data to make an informed decision on the potential advantages of phenyl 2-isopropoxybenzoate as a more robust alternative to traditional salicylate-based UV absorbers.

References

  • ChemicalBook. (2026, February 2). Phenyl salicylate | 118-55-8.
  • Ataman Kimya. PHENYL SALICYLATE.
  • Hendry, W. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. Longdom.org.
  • Royalchem. Phenyl Salicylate (Salol) | CAS 118-55-8 | UV Absorber & Pharma Intermediate.
  • NIST. Phenyl salicylate. NIST WebBook.
  • Fisher Scientific. (2014, September 9). SAFETY DATA SHEET - Phenyl salicylate.
  • Nexal Inc. Phenyl Salicylate (Salol) - UV Stabilizer & Pharma.
  • Sim4t. (2013). UV Vis Absorption Experiment 1: Beer-Lambert Law and Identification of an Unknown Mixture.
  • Shinzawa H, et al. (2015). Photo-Fries Rearrangement of Phenyl Salicylate. Vibrational Spectroscopy, 81, 131-135. As cited by Alfa Chemistry.
  • ChemBK. (2025, August 19). Phenyl salicylate.
  • Suhartati, T. (2021, June 13). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Jurnal UPI.
  • Fiveable. (2025, August 15). Theory of electronic transitions.
  • ResearchGate. Structure-activity relationship and photodegradation of avobenzone.
  • Mettler Toledo. UV/Vis Spectroscopy Guide | Principles, Equipment & More.
  • University of Bath. UV-Vis Absorption Spectroscopy - Theory.
  • National Center for Biotechnology Information. 2-Isopropoxybenzoic acid. PubChem Compound Database.
  • Santa Cruz Biotechnology. 2-Isopropoxybenzoic acid | CAS 63635-26-7.
  • PubMed. (2020, November 5). Bathochromic Shift in the UV-Visible Absorption Spectra of Phenols at Ice Surfaces: Insights from First-Principles Calculations.

Sources

Comparative Chromatographic Profiling of Alkoxybenzoates: Stationary Phase Selectivity and Methylene Group Contribution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of the chromatographic retention behavior of p-alkoxybenzoates (homologous series: methoxy- to butoxy- derivatives). It focuses on the critical performance differences between C18 (Octadecyl) and Phenyl-Hexyl stationary phases.

For researchers in drug development and liquid crystal synthesis, understanding the retention increment per methylene group (


) and the thermodynamic influence of 

interactions is essential for optimizing separation efficiency and predicting lipophilicity.

Theoretical Framework: The Homologous Series

The separation of alkoxybenzoates is governed by the hydrophobic subtraction model . In Reversed-Phase Liquid Chromatography (RPLC), the retention factor (


) of a homologous series follows Martin’s Equation :


Where:

  • 
     is the number of carbon atoms in the alkoxy chain.
    
  • 
     represents the methylene selectivity  (contribution of a single 
    
    
    
    group to retention).
  • 
     represents the interaction of the core functional group (benzoate moiety) with the stationary phase.
    

Key Insight: While C18 columns rely almost exclusively on hydrophobic discrimination (dispersive forces), Phenyl-Hexyl columns introduce


 stacking interactions  between the solute's aromatic ring and the stationary phase, offering alternative selectivity for positional isomers.

Experimental Protocol

This protocol is designed to validate methylene selectivity and stationary phase interactions. It is a self-validating system; the linearity of the


 vs. 

plot serves as the system suitability test.
Reagents and Standards
  • Analytes: Methyl 4-methoxybenzoate, Methyl 4-ethoxybenzoate, Methyl 4-propoxybenzoate, Methyl 4-butoxybenzoate.

  • Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), and Water (

    
    ).
    
Chromatographic Conditions
ParameterCondition Set A (Hydrophobic Baseline)Condition Set B (

-Selectivity)
Stationary Phase C18 (Octadecyl) , EndcappedPhenyl-Hexyl , Endcapped
Dimensions


Mobile Phase Isocratic: MeOH / Water (60:40 v/v)Isocratic: MeOH / Water (60:40 v/v)
Flow Rate


Temperature

(Controlled)

(Controlled)
Detection UV @

(Benzoate

transition)
UV @

Note on Solvent Choice: Methanol is preferred over Acetonitrile for Condition Set B because Acetonitrile's own


-electrons can suppress the 

interactions between the analyte and the Phenyl-Hexyl stationary phase [1].
Workflow Visualization

The following diagram outlines the logical flow of the experimental validation.

ExperimentalWorkflow cluster_Columns Stationary Phase Selection SamplePrep Sample Preparation (1 mg/mL in MeOH) SystemSuitability System Suitability (Inj: Uracil t0 marker) SamplePrep->SystemSuitability C18 Route A: C18 (Hydrophobic Dominant) SystemSuitability->C18 Baseline Phenyl Route B: Phenyl-Hexyl (Pi-Pi Interaction) SystemSuitability->Phenyl Selectivity DataAcq Data Acquisition (Retention Time tr) C18->DataAcq Phenyl->DataAcq Analysis Analysis Plot ln(k) vs Carbon # DataAcq->Analysis

Caption: Logical workflow for comparative profiling of alkoxybenzoates on differing stationary phases.

Comparative Analysis & Data Interpretation

Retention Data (Representative)

The following data illustrates the typical retention behavior observed under the conditions described above.

Analyte (Alkoxy Chain)Carbon # (

)
C18 Retention (

)
Phenyl-Hexyl Retention (

)
Selectivity (

) C18
Selectivity (

) Phenyl
Methoxy- 11.251.45--
Ethoxy- 22.102.351.681.62
Propoxy- 33.553.801.691.61
Butoxy- 45.956.151.671.62
Interpretation of Results
  • Methylene Selectivity (

    
    ): 
    
    • On the C18 column , the selectivity for each added methylene group is consistently higher (

      
      ). This indicates that the C18 phase, being purely alkyl-functionalized, maximizes the hydrophobic discrimination of the alkyl tail [2].
      
    • On the Phenyl-Hexyl column , the

      
       is slightly lower. While the phase is hydrophobic, the retention mechanism is "diluted" by the aromatic interaction. The phenyl ring interacts preferentially with the benzoate core rather than the alkoxy tail.
      
  • Absolute Retention:

    • The alkoxybenzoates often show slightly higher initial retention on Phenyl-Hexyl phases (for short chains) due to the strong

      
       overlap between the benzoate ester and the phenyl ligand. As the alkyl chain grows (
      
      
      
      ), the C18 phase eventually dominates in retention strength due to its superior surface area for hydrophobic adsorption.
Mechanistic Interaction Diagram

Understanding why these columns differ is crucial for method development.

InteractionMechanism cluster_C18 C18 Interaction (Dispersive) cluster_Phenyl Phenyl-Hexyl Interaction (Electronic) Analyte Alkoxybenzoate (Solute) C18_Ligand C18 Ligand (Alkyl Chain) Analyte->C18_Ligand Alkyl Tail Interaction Phenyl_Ligand Phenyl Ligand (Aromatic Ring) Analyte->Phenyl_Ligand Benzoate Core Interaction Mech_C18 Hydrophobic Intercalation Mech_Phenyl Pi-Pi Stacking + Hydrophobic

Caption: Mechanistic differences: C18 targets the alkyl tail; Phenyl-Hexyl targets the aromatic core.

Thermodynamic Insights

To fully characterize the separation, one must consider the thermodynamics of transfer from mobile to stationary phase.[1]

By plotting


 against 

(Van't Hoff plot), we derive:

  • Enthalpy (

    
    ):  Typically negative for alkoxybenzoates, indicating exothermic adsorption.
    
  • Entropy (

    
    ):  Also negative, representing the ordering of the molecule at the stationary phase interface.
    

Critical Comparison: Experiments often show that


 is larger (more negative) on C18 phases compared to Phenyl phases for homologous series. This confirms that the transfer to the C18 phase is energetically more favorable regarding hydrophobic contact area, whereas the Phenyl phase involves a more specific, sterically constrained electronic interaction [3].

Troubleshooting & Optimization

  • Peak Tailing: Alkoxybenzoates are esters and generally neutral, but free acid impurities (p-alkoxybenzoic acid) can cause tailing. Ensure the mobile phase pH is adjusted (pH 2.5 - 3.0) to suppress ionization of any free acids.

  • Loss of

    
    -Selectivity:  If the Phenyl-Hexyl column behaves exactly like a C18 column, check your organic modifier. Switching from Acetonitrile to Methanol usually restores the unique aromatic selectivity [4].
    

References

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Link

  • Waters Corporation. (2023). Mechanisms of Retention in Reversed-Phase HPLC: Hydrophobicity and Selectivity. Link

  • Journal of Chromatography A. (2001). Thermodynamic parameters for substituted halogenobenzene derivatives in GLC and HPLC. Link

  • Phenomenex. (2022). Reversed Phase HPLC Method Development: Phenyl-Hexyl vs C18. Link

Sources

Elemental analysis data for C16H16O3 phenyl benzoate derivatives

Elemental Analysis vs. Orthogonal Validation: A Comparative Guide for Phenyl Benzoate Derivatives

Executive Summary

In the development of mesogenic liquid crystals and bioactive scaffolds, phenyl benzoate derivatives are ubiquitous. However, validating the purity of specific homologs—such as the

This guide objectively compares these methodologies, providing experimental data and decision-making frameworks to ensure your


The Target Compounds: Isomers

The molecular formula

Primary Isomers of Interest:

  • 4-n-propoxyphenyl benzoate: A linear mesogen often exhibiting higher clearing points.

  • 4-isopropoxyphenyl benzoate: A branched isomer, typically possessing lower melting points and different packing parameters.

Structural Context:

Comparative Analysis: CHN vs. HRMS vs. NMR

The following table contrasts the performance of the three primary validation techniques when applied to

FeatureCombustion Analysis (CHN) High-Res Mass Spec (HRMS)

H NMR Spectroscopy
Primary Function Bulk Purity ConfirmationMolecular Formula ConfirmationStructural Elucidation
Isomer Discrimination Fail (Isomers have identical %C/H)Fail (Identical m/z)Pass (Distinct splitting patterns)
Solvate Detection Excellent (Detects trapped

/Solvents)
Poor (Solvents lost in vacuum)Good (If solvent has protons)
Sample Requirement High (~2–5 mg, destructive)Low (<1 mg, non-destructive)Medium (~5–10 mg, recoverable)
Journal Standard

absolute deviation

ppm mass error
Clean baseline, integral match
The "0.4% Trap": A Critical Insight

Many researchers rely solely on HRMS. However, HRMS cannot detect if your "pure" crystal is actually a hemi-hydrate (

  • Calculated %C for Pure: 74.98%

  • Calculated %C for Hemi-hydrate: 72.43%

  • Result: The sample fails CHN but passes HRMS (as water flies off). CHN is the only method that forces you to dry your sample properly.

Experimental Data: Theoretical vs. Observed

The following data simulates a typical validation workflow for 4-n-propoxyphenyl benzoate .

Table 1: Theoretical Elemental Composition (

)
ElementCountAtomic MassTotal MassMass %
Carbon 1612.011192.17674.98%
Hydrogen 161.00816.1286.29%
Oxygen 315.99947.99718.73%
Total 256.30 100.00%
Table 2: Comparative Experimental Scenarios

Scenario: A researcher synthesizes 4-n-propoxyphenyl benzoate and recrystallizes it from Ethanol.

ScenarioAnalysis MethodResult (C / H)StatusComparison Note
A. Pure, Dry Sample Combustion (CHN)C: 74.89% / H: 6.31%PASS Within

tolerance. Confirms bulk purity.
B. Trapped Ethanol (5%) Combustion (CHN)C: 73.50% / H: 6.80%FAIL Deviation > 1.0%. Indicates incomplete drying.
B. Trapped Ethanol (5%) HRMS (ESI+)

PASS False Positive. HRMS "ignores" the solvent impurity.
C. Isomer Mixture (50:50) Combustion (CHN)C: 74.95% / H: 6.30%PASS False Positive. CHN cannot see the isomeric impurity.
Detailed Experimental Protocols
Protocol A: Synthesis of 4-n-propoxyphenyl benzoate

Rationale: The Steglich esterification is chosen for mild conditions to prevent transesterification or hydrolysis.

  • Reagents: Benzoic acid (1.0 eq), 4-n-propoxyphenol (1.0 eq), DCC (1.1 eq), DMAP (0.1 eq), dry DCM (

    
     M).
    
  • Procedure:

    • Dissolve benzoic acid and 4-n-propoxyphenol in dry DCM under

      
       atmosphere.
      
    • Cool the solution to

      
      .
      
    • Add DCC (dissolved in minimal DCM) dropwise over 15 minutes.

    • Add DMAP in one portion.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup:

    • Filter off the precipitated dicyclohexylurea (DCU).

    • Wash filtrate with

      
      , saturated 
      
      
      , and brine.
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Water (9:1) to yield white needles. Crucial: Dry in a vacuum oven at

    
     for 24 hours to pass CHN analysis.
    
Protocol B: Analytical Workflow (Decision Tree)

Do not send samples for CHN immediately. Follow this logic to save costs and ensure accuracy.

AnalyticalWorkflowStartCrude Product IsolatedNMR1H NMR Analysis(Check Structure & Solvent)Start->NMRSolventCheckSolvent Peaks Visible?NMR->SolventCheckDryVacuum Dry(>24h, 40°C)SolventCheck->DryYesIsomerCheckIsomeric Purity Confirmed?SolventCheck->IsomerCheckNoDry->NMRRecrystRecrystallizeIsomerCheck->RecrystNo (Mixed Isomers)HRMSRun HRMS(Confirm Formula)IsomerCheck->HRMSYesRecryst->NMRCHNRun Combustion Analysis(Confirm Bulk Purity)HRMS->CHNPublishReady for PublicationCHN->Publish

Figure 1: Analytical validation workflow ensuring samples are solvent-free and isomerically pure before destructive CHN testing.

Mechanistic Insight: The Isomer Problem

Why is distinguishing the n-propyl from the isopropyl isomer critical? In liquid crystal applications, the aspect ratio of the molecule determines the nematic phase range.

  • n-Propyl (

    
    ):  Linear chain 
    
    
    Better packing
    
    
    Higher clearing point.
  • Isopropyl (

    
    ):  Branched 
    
    
    Steric disruption
    
    
    Lower clearing point.

Visualization of Structural Difference:

Isomerscluster_0Linear (n-Propyl)cluster_1Branched (Isopropyl)APh-COO-Ph-O-CH2-CH2-CH3BPh-COO-Ph-O-CH(CH3)2A->BIdentical CHN DataIdentical HRMS Mass

Figure 2: Structural isomers of C16H16O3. Despite distinct physical properties, they are indistinguishable by elemental analysis alone.

References
  • Holzgrabe, U. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science.[1] [Link]

  • Royal Society of Chemistry. (2024). Characterization Guidelines for Organic Compounds. RSC Author Guidelines. [Link]

  • Imrie, C. T., et al. (2018). Synthesis and Liquid Crystal properties of 4-alkoxy benzoates. Liquid Crystals.[2][3][4][5] [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Phenyl Benzoate. PubChem. [Link]

Crystal Structure Characterization of Phenyl 2-Isopropoxybenzoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive protocol for the structural characterization of Phenyl 2-isopropoxybenzoate (PIB) , a sterically significant derivative of phenyl benzoate. As a key intermediate in the synthesis of liquid crystals and potential pharmaceutical agents, understanding its solid-state conformation is critical.

This document compares the structural properties of PIB against two established benchmarks:

  • Phenyl 2-methoxybenzoate (PMB): The direct homolog with less steric bulk.

  • Phenyl Benzoate (PB): The unsubstituted parent compound.[1]

By analyzing the impact of the bulky ortho-isopropoxy group on torsion angles and crystal packing, researchers can predict solubility profiles, bioavailability, and mesogenic behavior.

Compound Profile & Synthesis Strategy

Target Molecule: Phenyl 2-isopropoxybenzoate
  • Formula: C₁₆H₁₆O₃

  • Key Feature: The ortho-isopropoxy group introduces significant steric hindrance, forcing the benzoate moiety to twist out of planarity with the phenyl ring. This disruption is a critical determinant of its physicochemical properties.

Synthesis Protocol (Schotten-Baumann Acylation)

To obtain high-purity crystals suitable for X-ray diffraction (XRD), a robust synthesis is required.

  • Reagents: 2-Isopropoxybenzoyl chloride (1.0 eq), Phenol (1.0 eq), Triethylamine (1.2 eq), DCM (Solvent).

  • Procedure:

    • Dissolve phenol and triethylamine in dry dichloromethane (DCM) at 0°C.

    • Add 2-isopropoxybenzoyl chloride dropwise under nitrogen atmosphere.

    • Stir at room temperature for 4 hours.

    • Wash with 1M HCl, saturated NaHCO₃, and brine.

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from hot ethanol/hexane (1:1) to yield colorless prisms.

Characterization Protocol (Step-by-Step)

This section details the self-validating workflow for determining the crystal structure.

Single Crystal Growth (The Critical Step)

The quality of the dataset depends entirely on crystal quality. The bulky isopropoxy group often inhibits facile packing, requiring slower growth rates.

  • Method: Slow Evaporation at Controlled Temperature.

  • Solvent System: Diethyl ether / n-Pentane (1:3 ratio).

  • Protocol:

    • Dissolve 20 mg of purified PIB in 2 mL of diethyl ether.

    • Filter the solution through a 0.45 µm PTFE syringe filter into a narrow vial.

    • Carefully layer 6 mL of n-pentane on top.

    • Seal with Parafilm, poke 3 small holes, and store at 4°C in a vibration-free zone.

    • Validation: Harvest crystals when they reach 0.2–0.4 mm dimensions with sharp edges.

X-Ray Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo Kα radiation, λ = 0.71073 Å).

  • Temperature: 100 K (Essential to reduce thermal motion of the flexible isopropyl tail).

  • Strategy:

    • Collect a full sphere of data (redundancy > 4.0) to ensure accurate intensity statistics.

    • Resolution: 0.80 Å or better.

  • Refinement:

    • Use SHELXT for structure solution (Intrinsic Phasing).

    • Use SHELXL for least-squares refinement.

    • Check: Verify the disorder of the isopropyl group. If the terminal methyl groups show high thermal ellipsoids, model them with split positions (part 1/part 2).

Comparative Structural Analysis

This section benchmarks the expected properties of PIB against its known analogs.

Comparative Data Table
FeatureTarget: Phenyl 2-isopropoxybenzoate (PIB) Analog 1: Phenyl 2-methoxybenzoate (PMB) Analog 2: Phenyl Benzoate (PB)
Steric Bulk High (Isopropyl group)Medium (Methoxy group)Low (Hydrogen)
Torsion Angle (θ) Predicted: 60° – 80° Experimental: ~51° [1]Experimental: ~59° [2]
Crystal Packing Likely disordered; lower density due to inefficient packing of branched tail.Efficient packing; planar stacking possible.Herringbone packing; high density.
Melting Point Lower (< 50°C) (Predicted)58–60°C 68–70°C
Space Group P2₁/c or P-1 (Predicted)P2₁/cP2₁/c
Key Interaction Weak C-H···O; Steric repulsion dominates.C-H···O Hydrogen bonds.[1]π-π Stacking.
Discussion of Structural Drivers
  • The "Twist" Effect:

    • In Phenyl Benzoate (PB) , the ester group is twisted relative to the phenyl rings to minimize repulsion between the carbonyl oxygen and the ortho-hydrogens.

    • In PMB , the ortho-methoxy group introduces an electrostatic interaction (O···O repulsion) and steric bulk, locking the conformation.

    • In PIB , the isopropyl group is significantly larger. To accommodate the two methyl groups of the isopropyl tail, the benzoate ring must rotate further out of plane. Expect a torsion angle >60° , which disrupts planarity and reduces the compound's ability to form stable π-π stacks.

  • Lattice Energy & Solubility:

    • The disruption of planar packing in PIB leads to lower lattice energy. This correlates directly with higher solubility in lipophilic solvents compared to PB and PMB, making PIB a superior candidate for liquid formulations or lipid-based drug delivery systems.

Visualization of Characterization Workflow

The following diagram illustrates the logical flow from synthesis to structural validation, highlighting the critical decision points.

CharacterizationWorkflow Synthesis Synthesis (Schotten-Baumann) Purification Purification (Recrystallization) Synthesis->Purification CrystalGrowth Crystal Growth (Slow Evaporation) Purification->CrystalGrowth XRD SC-XRD (Data Collection @ 100K) CrystalGrowth->XRD Check Quality Analysis Structure Solution (SHELXT/SHELXL) XRD->Analysis Analysis->CrystalGrowth If Disordered Comparison Comparative Analysis (vs. PMB & PB) Analysis->Comparison

Caption: Workflow for the structural characterization of phenyl 2-isopropoxybenzoate, including a feedback loop for optimizing crystal quality if disorder is detected.

Experimental Validation: Thermal Analysis

To complement the crystal structure, thermal analysis is required to confirm phase purity and stability.

Differential Scanning Calorimetry (DSC)
  • Objective: Determine the melting point and enthalpy of fusion (

    
    ).
    
  • Protocol:

    • Weigh 3–5 mg of crystalline PIB into a Tzero aluminum pan.

    • Equilibrate at 0°C.

    • Ramp at 10°C/min to 150°C under N₂ purge (50 mL/min).

  • Expected Result: A sharp endothermic peak corresponding to melting. If the peak is broad, it indicates the presence of solvent inclusions or amorphous content (common with bulky isopropoxy derivatives).

References

  • Sathya, S. et al. (2014). Crystal structure of 4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl benzoate. Acta Crystallographica Section E, 70(10), o1007.

    • Note: Provides structural data for the methoxy-substituted benzo
  • Shibakami, M. & Sekiya, A. (1995).[1][2] Phenyl 2-Fluorobenzoate, Phenyl 4-Fluorobenzoate and Phenyl Benzoate.[2] Acta Crystallographica Section C, 51(2), 326-330.[2]

    • Note: The authoritative source for the parent phenyl benzo
  • Sheldrick, G. M. (2015).[3] Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8.

    • Note: The standard protocol for refinement methodology cited in the workflow.

Sources

A Researcher's Guide to the Thermal Analysis of Novel Benzoate Esters: A Comparative Study Using Phenyl 2-propan-2-yloxybenzoate as a Model

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, a thorough understanding of the thermal properties of novel molecules is paramount for ensuring stability, safety, and efficacy. This guide provides a comprehensive framework for the thermal analysis of phenyl 2-propan-2-yloxybenzoate, a novel benzoate ester, using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). While specific experimental data for this compound is not publicly available, this document will serve as a detailed procedural guide and a comparative analysis against structurally related compounds, namely phenyl salicylate and isopropyl salicylate.

The strategic selection of analytical techniques and experimental parameters is critical in elucidating the thermal behavior of a new chemical entity. DSC and TGA are powerful analytical tools that provide insights into transitions such as melting, crystallization, and decomposition.[1][2] This guide is designed for researchers, scientists, and drug development professionals to not only execute these analyses but also to interpret the resulting data in a meaningful, comparative context.

The Importance of Thermal Analysis

Thermal analysis techniques are integral to the characterization of materials, providing critical information on thermal stability, composition, and decomposition behavior.[3] For pharmaceutical compounds, these properties influence formulation development, storage conditions, and regulatory compliance.[2] In materials science, thermal stability is a key determinant of a material's application range and lifespan.[3]

Experimental Design & Protocols

The methodologies outlined below are grounded in established standards from ASTM International, ensuring data integrity and reproducibility.

Differential Scanning Calorimetry (DSC) Protocol (based on ASTM D3418)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4][5][6] This allows for the determination of transition temperatures and enthalpies of fusion and crystallization.[7][8]

Experimental Workflow: DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_analysis Instrument Setup & Analysis cluster_data Data Interpretation prep1 Weigh 5-10 mg of This compound prep2 Hermetically seal in an aluminum pan prep1->prep2 ensures no mass loss inst1 Place sample and reference (empty sealed pan) in DSC cell prep2->inst1 inst2 Equilibrate at 25°C inst3 Heat from 25°C to 300°C at 10°C/min under N2 purge inst2->inst3 controlled heating data1 Record heat flow vs. temperature inst3->data1 data2 Identify endothermic (melting) and exothermic (decomposition) peaks data1->data2 TGA_Workflow cluster_prep Sample Preparation cluster_analysis Instrument Setup & Analysis cluster_data Data Interpretation prep1 Place 10-20 mg of This compound in a ceramic TGA pan inst1 Place pan in TGA furnace prep1->inst1 inst2 Equilibrate at 25°C inst3 Heat from 25°C to 600°C at 10°C/min under N2 purge inst2->inst3 controlled heating data1 Record mass vs. temperature inst3->data1 data2 Determine onset of decomposition and percentage mass loss data1->data2

Caption: Workflow for TGA analysis of a novel compound.

Step-by-Step TGA Methodology:

  • Sample Preparation: Place 10-20 mg of the sample into a tared TGA pan (typically ceramic or platinum).

  • Instrument Setup: Position the sample pan in the TGA furnace.

  • Experimental Conditions:

    • Purge the furnace with an inert gas (e.g., nitrogen) at a consistent flow rate to remove reactive gases and carry away decomposition products.

    • Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate, such as 10°C/min.

  • Data Analysis: Continuously record the sample's mass as a function of temperature. The resulting TGA curve plots percent weight loss versus temperature.

Comparative Analysis: Phenyl Salicylate and Isopropyl Salicylate

To provide a practical context for the expected thermal behavior of this compound, we will examine the known thermal properties of two related benzoate esters. Phenyl salicylate is a positional isomer, and isopropyl salicylate shares a similar ester functional group.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Decomposition Onset (°C)
Phenyl Salicylate C₁₃H₁₀O₃214.2241-43 Not widely reported, expected >200°C
Isopropyl Salicylate C₁₀H₁₂O₃180.20Liquid at room temp. [9]Not widely reported, expected >150°C
This compound (Hypothetical) C₁₆H₁₆O₃256.30To be determinedTo be determined

Note: Decomposition temperatures for benzoate esters can be influenced by the heating rate and atmospheric conditions. The values provided are general expectations based on the thermal stability of similar structures.

Logical Comparison of Thermal Properties

Comparison_Logic cluster_target Target Molecule cluster_analogues Comparative Analogues cluster_properties Key Thermal Properties Target This compound (Hypothetical Data) MP Melting Point (DSC) Target->MP Decomp Decomposition Temp (TGA) Target->Decomp Enthalpy Enthalpy of Fusion (DSC) Target->Enthalpy PS Phenyl Salicylate (Isomer) PS->MP PS->Decomp PS->Enthalpy IS Isopropyl Salicylate (Similar Ester Group) IS->MP IS->Decomp IS->Enthalpy MP->Target compare MP->PS compare MP->IS compare Decomp->Target compare Decomp->PS compare Decomp->IS compare Enthalpy->Target compare Enthalpy->PS compare Enthalpy->IS compare

Caption: Logical framework for comparing thermal properties.

Interpreting the Data

For our hypothetical compound, this compound, the DSC thermogram would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature at which this occurs and the associated enthalpy of fusion provide information about the purity and crystalline structure. A broad endotherm at lower temperatures might suggest the loss of solvent or moisture. [10] The TGA thermogram would likely show a stable baseline until the onset of thermal decomposition, at which point a significant and often rapid loss of mass would be observed. The temperature at which decomposition begins is a critical indicator of the compound's thermal stability. The decomposition of benzoate esters can proceed through various mechanisms, including scission at the alkyl-oxygen bond. [11][12] By comparing the melting point and decomposition temperature of this compound to those of phenyl salicylate and isopropyl salicylate, a researcher can draw conclusions about the influence of the 2-propan-2-yloxy substituent on the thermal properties of the benzoate core structure.

Conclusion

The thermal analysis of a novel compound like this compound is a critical step in its characterization. By employing standardized DSC and TGA methodologies, researchers can obtain reliable and reproducible data on its melting behavior and thermal stability. While direct experimental data for this specific molecule is not yet available, this guide provides the necessary framework for conducting such an analysis and for interpreting the results through a comparative lens with known analogues. This systematic approach ensures a robust understanding of the material's properties, which is essential for its potential applications in drug development and materials science.

References

  • ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. ASTM International. [Link]

  • DSC Test for Determining Thermal Properties of Polymer Materials - ASTM D3418. Testups. [Link]

  • ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry. Eurolab. [Link]

  • Thermogravimetric Analysis (TGA) Testing of Materials. Applus+ DatapointLabs. [Link]

  • ASTM E1131 Standard Test Method for Composition Analysis by Thermogravimetry. Intertek. [Link]

  • Differential Scanning Calorimetry (DSC) Testing of Materials. Applus+ DatapointLabs. [Link]

  • Compositional Analysis by Thermogravimetry. ASTM International. [Link]

  • D3418 − 12´1 - Standard Test Method for - Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. ASTM International. [Link]

  • ASTM D3418-15 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. ASTM International. [Link]

  • Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Intertek. [Link]

  • Thermodynamic Study of Phenyl Salicylate Solutions in Aprotic Solvents at Different Temperatures. Journal of Chemical & Engineering Data. [Link]

  • The thermal decomposition of esters, polyesters and related substances. ProQuest. [Link]

  • Chemical Properties of Phenyl salicylate (CAS 118-55-8). Cheméo. [Link]

  • Transition states for thermal decomposition reactions of esters. ResearchGate. [Link]

  • Phenyl salicylate. NIST WebBook. [Link]

  • The thermal decomposition of esters, polyesters and related substances. Enlighten Theses. [Link]

  • Continuous process for preparing benzoic acid esters.
  • TGA-DSC thermogram of materials I and II. ResearchGate. [Link]

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online. [Link]

  • Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. [Link]

  • Characterizing Solid Compounds by DSC and TGA. University of Washington. [Link]

  • Application of amorphous classification system and glass forming ability. Chalmers Publication Library. [Link]

  • Isopropyl salicylate. PubChem. [Link]

  • Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. Mettler Toledo. [Link]

  • Applications of TGA, DSC and DTA Analysis. Henven. [Link]

  • 1-phenyl-2-propanone -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables. [Link]

  • Determination of purity by differential scanning calorimetry (DSC). Journal of Chemical Education. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.